N-Nitroso-DL-proline-d3
Description
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Properties
IUPAC Name |
2,5,5-trideuterio-1-nitrosopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/i3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPHJWEIIAIFW-FBYXXYQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(N1N=O)([2H])C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Nitroso-DL-proline-d3 for Researchers and Drug Development Professionals
Introduction
N-Nitroso-DL-proline-d3 is the deuterium-labeled form of N-Nitroso-DL-proline. This stable isotope-labeled compound serves as a critical internal standard for the accurate quantification of N-nitrosoproline, a non-volatile N-nitrosamine, in various matrices. Given the increasing regulatory scrutiny of nitrosamine impurities in pharmaceutical products, food, and environmental samples, precise analytical methods are paramount. This guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and detailed analytical methodologies for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical and Physical Properties
This compound is a derivative of the amino acid proline, where a nitroso group is attached to the nitrogen atom of the pyrrolidine ring, and three hydrogen atoms are replaced by deuterium. This isotopic labeling results in a mass shift that allows it to be distinguished from its unlabeled counterpart in mass spectrometry, without significantly altering its chemical behavior. This property is fundamental to its use in isotope dilution mass spectrometry, a highly accurate quantification technique.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₅D₃N₂O₃ |
| Molecular Weight | 147.15 g/mol |
| CAS Number | 65807-08-1 |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
| Applications | Internal standard for GC-MS and LC-MS analysis |
Synthesis of N-Nitroso-proline
The synthesis of this compound follows the general principles of N-nitrosation of secondary amines. A representative protocol for the synthesis of the unlabeled N-nitroso-L-proline is presented below. For the synthesis of the deuterated analog, DL-proline-d3 would be used as the starting material.
Representative Synthesis Protocol
This protocol describes the nitrosation of proline using nitrosyl tetrafluoroborate.
Materials:
-
DL-proline-d3
-
Nitrosyl tetrafluoroborate
-
Acetonitrile (dry)
-
Pyridine
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ether
-
Petroleum ether
Procedure:
-
A suspension of nitrosyl tetrafluoroborate in dry acetonitrile is cooled.
-
DL-proline-d3 is added to the suspension with vigorous stirring.
-
A solution of pyridine in acetonitrile is then added, and stirring is continued.
-
The reaction mixture is concentrated to dryness under reduced pressure.
-
The residue is extracted with ethyl acetate.
-
The combined ethyl acetate extracts are washed with slightly acidic saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product, this compound, can be crystallized from a mixture of ether and petroleum ether.
Application in Quantitative Analysis by LC-MS/MS
This compound is primarily used as an internal standard in isotope dilution LC-MS/MS methods for the quantification of N-nitrosoproline. This technique offers high sensitivity and selectivity, which is crucial for detecting trace levels of nitrosamine impurities in complex matrices such as pharmaceutical formulations.
General Analytical Workflow
The general workflow for the analysis of N-nitrosoproline in a sample using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol (Representative)
The following is a representative LC-MS/MS method that can be adapted for the quantification of N-nitrosoproline using this compound.
1. Sample Preparation
-
For Drug Products (Tablets/Capsules):
-
Weigh and crush a representative number of tablets or empty the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a specific dose of the active pharmaceutical ingredient (API).
-
Add a known amount of this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., methanol/water mixture).
-
Vortex or sonicate to ensure complete dissolution of the nitrosamine.
-
Centrifuge to pelletize excipients.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 5 - 20 µL
Table 2: Representative Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for nitrosamines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (N-nitrosoproline) and the internal standard (this compound).
Table 3: Representative Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-nitrosoproline | 145.1 | 99.1 | 100 | 15 |
| N-nitrosoproline | 145.1 | 70.1 | 100 | 20 |
| This compound | 148.1 | 102.1 | 100 | 15 |
| This compound | 148.1 | 73.1 | 100 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification
The concentration of N-nitrosoproline in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of N-nitrosoproline and a fixed concentration of this compound.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of N-nitrosoproline in various samples, particularly in the pharmaceutical industry. Its use as an internal standard in isotope dilution LC-MS/MS methods allows for the mitigation of matrix effects and variations in sample preparation and instrument response, leading to highly precise and accurate results. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to establish robust analytical procedures for the monitoring of this critical nitrosamine impurity.
References
An In-depth Technical Guide to the Core Chemical Properties of N-Nitroso-DL-proline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-Nitroso-DL-proline-d3, a deuterated isotopologue of the N-nitrosamine, N-nitrosoproline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Chemical and Physical Properties
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅D₃N₂O₃ | [2][3] |
| Molecular Weight | 147.15 g/mol | [2][3] |
| Monoisotopic Mass | 147.07232236 Da | PubChem |
| CAS Number | 65807-08-1 | [2][4] |
| IUPAC Name | 2,5,5-trideuterio-1-nitrosopyrrolidine-2-carboxylic acid | PubChem |
| Synonyms | 1-Nitroso-DL-proline-d3; NSC 109546-d3 | PubChem |
| XLogP3 | 0.3 | PubChem |
| Topological Polar Surface Area | 70 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Physical State and Storage
| Property | Value | Source |
| Appearance | Off-white solid | [5] |
| Storage Temperature | Refrigerator (2-8°C) for long-term storage | [3] |
Note: The appearance is based on the Safety Data Sheet for the non-deuterated D(+)-Proline, which is expected to be similar.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its effective application in research and development.
Synthesis of this compound
A plausible synthetic route for this compound involves the nitrosation of the deuterated precursor, DL-proline-d3. The following protocol is adapted from established methods for the nitrosation of proline.
Materials:
-
DL-proline-d3
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve a known quantity of DL-proline-d3 in deionized water in a round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water to the cooled proline solution while stirring.
-
Acidify the reaction mixture to approximately pH 2 by the dropwise addition of hydrochloric acid. The reaction should be maintained at 0-5°C.
-
Allow the reaction to stir for 1-2 hours at 0-5°C.
-
Extract the product from the aqueous solution with dichloromethane (3x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound.
-
The final product should be stored at a low temperature to prevent degradation.
Quantification by LC-MS/MS
This compound is an ideal internal standard for the quantification of N-nitrosoproline in various matrices. The following is a general LC-MS/MS protocol that can be adapted for this purpose.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A linear gradient tailored to separate the analyte from matrix components.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 30-40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-nitrosoproline: Precursor ion (m/z) -> Product ion (m/z)
-
This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific MRM transitions need to be optimized for the instrument in use.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike a known amount of the internal standard solution into the samples and calibration standards.
-
Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.
-
Reconstitute the dried extract in the initial mobile phase composition before injection.
Biological Activity and Signaling Pathways
While this compound is primarily used as an analytical standard, the biological activities of its non-deuterated counterpart, N-nitrosoproline (NPRO), are of significant interest, particularly in the context of carcinogenesis.
Endogenous Formation and Mutagenicity
N-nitrosoproline can be formed endogenously in the human body from the reaction of proline with nitrosating agents, such as nitrite. While generally considered non-carcinogenic, studies have shown that NPRO can become mutagenic upon exposure to ultraviolet A (UVA) radiation.
UVA-Induced DNA Damage Pathway
Exposure of N-nitrosoproline to UVA light can lead to the generation of reactive oxygen species (ROS) and nitric oxide (NO). These reactive species can then interact with cellular macromolecules, including DNA, causing damage. This pathway is a potential mechanism for the carcinogenicity of UVA radiation.
The interaction of NPRO with UVA light initiates a cascade of events leading to DNA damage. This includes the formation of single-strand breaks and the generation of mutagenic lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).
Caption: UVA-induced DNA damage pathway by N-nitrosoproline.
Safety Information
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care as a potentially hazardous substance.
This technical guide provides a foundational understanding of the chemical properties and applications of this compound. For specific research applications, further optimization of the provided protocols may be necessary. Always consult relevant safety data sheets and institutional safety guidelines before handling this or any chemical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. N-Nitroso-D,L-proline-d3 | C5H8N2O3 | CID 71751145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. cleanchemlab.com [cleanchemlab.com]
Synthesis of N-Nitroso-DL-proline-d3: A Technical Guide
This guide provides a comprehensive overview of the synthesis of N-Nitroso-DL-proline-d3, a deuterated analog of the N-nitrosamino acid, N-nitrosoproline. This isotopically labeled compound serves as a crucial internal standard for the accurate quantification of N-nitrosoproline in various matrices by mass spectrometry-based methods. The following sections detail the synthetic pathway, experimental protocol, and quantitative data associated with the preparation of this standard, intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Synthetic Pathway and Mechanism
The synthesis of this compound involves the nitrosation of the secondary amine group of DL-proline-d3. The most common and efficient method for this transformation is the use of a nitrosating agent under anhydrous conditions. One such effective method involves the use of nitrosyl tetrafluoroborate in the presence of a base like pyridine. The reaction proceeds via an electrophilic attack of the nitrosonium ion (NO+) on the nitrogen atom of the proline ring.
Experimental Protocol
The following protocol is adapted from the established synthesis of N-nitroso-L-proline and is applicable for the preparation of this compound, assuming the availability of DL-proline-d3 as the starting material.
Materials:
-
DL-proline-d3
-
Nitrosyl tetrafluoroborate (NOBF₄)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ether
-
Petroleum ether (30°-60°)
Procedure:
-
Reaction Setup: In a round-bottom flask, a suspension of nitrosyl tetrafluoroborate (0.24 mol) in dry acetonitrile (300 ml) is prepared and cooled in an ice-salt bath with vigorous stirring.
-
Addition of Proline: To the cooled and stirred suspension, DL-proline-d3 (0.16 mol) is added over a period of 10 minutes.
-
Addition of Pyridine: A solution of pyridine (0.24 mol) in acetonitrile (50 ml) is then added dropwise to the reaction mixture over 15 minutes. The mixture, initially green-blue, should become nearly colorless upon complete addition of pyridine.
-
Reaction Completion: Stirring is continued for an additional hour in the cold bath.
-
Solvent Removal: The reaction mixture is then concentrated to dryness under reduced pressure at room temperature.
-
Extraction: The resulting residue is extracted three times with 200 ml portions of ethyl acetate.
-
Washing: The combined ethyl acetate extracts are washed twice with a saturated sodium chloride solution that has been slightly acidified with a few drops of concentrated hydrochloric acid.
-
Drying and Final Concentration: The ethyl acetate solution is dried over anhydrous sodium sulfate, filtered, and then concentrated to dryness at room temperature under reduced pressure to yield crude this compound.
-
Crystallization: The crude product can be further purified by crystallization from a mixture of ether and petroleum ether (30°-60°).
Quantitative Data
The following table summarizes the molar quantities and yields for the synthesis of N-nitroso-L-proline, which can be expected to be similar for the deuterated analog.[1]
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |
| L-proline | 115.13 | 0.16 | 18.40 | - |
| Nitrosyl tetrafluoroborate | 116.81 | 0.24 | 28.16 | - |
| Pyridine | 79.10 | 0.24 | 18.98 | - |
| Crude N-nitroso-L-proline | 144.13 | - | 21.09 | 91 |
| Recrystallized N-nitroso-L-proline | 144.13 | - | 16.10 | 70 |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Pathway
The chemical transformation at the core of this synthesis is depicted below.
References
Toxicological Profile of N-Nitroso-DL-proline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-DL-proline (NPRO) is an N-nitroso compound that can be formed endogenously from the reaction of proline with nitrosating agents, such as nitrite. It is also found in various consumer products, including certain foods and tobacco. Unlike many other N-nitroso compounds, NPRO has demonstrated a complex toxicological profile that warrants detailed investigation. This guide provides a comprehensive overview of the available toxicological data for N-Nitroso-DL-proline, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its effects.
Acute Toxicity
NPRO exhibits moderate acute toxicity following intraperitoneal administration in mice.
Table 1: Acute Toxicity of N-Nitroso-DL-proline
| Test Species | Route of Administration | Endpoint | Value | Reference |
| Mouse | Intraperitoneal | LD50 | 203 mg/kg | [1] |
Experimental Protocol: Acute Oral Toxicity (General Guideline)
While a specific detailed protocol for the reported NPRO LD50 study is not available, the following general procedure is based on established guidelines for acute oral toxicity testing in rodents.
Objective: To determine the median lethal dose (LD50) of a test substance.
Test System:
-
Species: Mouse or Rat
-
Strain: To be specified (e.g., Swiss-Webster, Sprague-Dawley)
-
Sex: Typically, both males and females are used.
-
Age/Weight: Young adults of a specified weight range.
-
Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light cycle, with access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
Procedure:
-
Dose Selection: A range of doses is selected based on preliminary range-finding studies.
-
Administration: The test substance, dissolved or suspended in a suitable vehicle, is administered by oral gavage to groups of animals. A control group receives the vehicle alone.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of up to 14 days.
-
Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods.
Workflow for a Typical Acute Toxicity Study
Caption: Workflow of a typical acute oral toxicity study.
Carcinogenicity
Long-term studies in rats have not demonstrated a carcinogenic effect of N-Nitroso-DL-proline when administered in drinking water. The International Agency for Research on Cancer (IARC) has classified N-nitrosoproline in Group 3: Not classifiable as to its carcinogenicity to humans[1].
Table 2: Carcinogenicity of N-Nitroso-DL-proline
| Test Species | Route of Administration | Dosing Regimen | Duration | Results | Reference |
| MRC Wistar Rats | Drinking Water | 1.45 g/L | At least 1 year, observed for life | No significant increase in tumors compared to controls. | [2] |
Experimental Protocol: Carcinogenicity Bioassay (NTP General Guideline)
The following is a general protocol based on the National Toxicology Program (NTP) guidelines for a 2-year rodent carcinogenicity bioassay.
Objective: To evaluate the carcinogenic potential of a chemical after long-term exposure.
Test System:
-
Species: Typically F344/N rats and B6C3F1 mice.
-
Sex: Both males and females.
-
Group Size: Approximately 50 animals per sex per group.
-
Housing: Animals are housed in a controlled environment with ad libitum access to feed and water.
Procedure:
-
Dose Selection: Doses are selected based on subchronic toxicity studies, with the high dose typically being the maximum tolerated dose (MTD).
-
Administration: The test substance is administered for up to two years. Common routes include in the feed, in drinking water, by gavage, or by inhalation.
-
In-life Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and food/water consumption are measured regularly.
-
Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive list of tissues is collected and examined microscopically.
-
Data Analysis: Statistical analyses are performed to compare tumor incidence in the dosed groups with the control group.
Workflow for a 2-Year Carcinogenicity Bioassay
Caption: Workflow of a typical 2-year rodent carcinogenicity bioassay.
Genotoxicity
The genotoxicity profile of N-Nitroso-DL-proline is complex. Standard bacterial reverse mutation assays (Ames test) have generally been negative. However, under specific conditions, particularly in the presence of UVA radiation, NPRO has been shown to be genotoxic.
Table 3: Genotoxicity of N-Nitroso-DL-proline
| Assay | Test System | Metabolic Activation | Concentration/Dose | Results | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA1535 | With and without rat liver S9 | Not specified | Negative | [3] |
| In vivo Comet Assay (endogenous formation) | Male ddY mice | In vivo | Proline (2000 mg/kg) + NaNO2 (100 mg/kg) | DNA damage observed in the liver | [4] |
| Photomutagenicity | Salmonella typhimurium | None (with sunlight/UVA) | Not specified | Mutagenic | |
| In vitro Micronucleus Test (Photogenotoxicity) | Human keratinocytes (HaCaT) | None (with UVA) | Not specified | Increased micronuclei formation |
Experimental Protocols: Genotoxicity Assays
Objective: To assess the potential of a substance to induce gene mutations in bacteria.
Test System:
-
Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat or hamster liver).
Procedure:
-
Exposure: The test substance, bacterial tester strain, and S9 mix (if applicable) are combined.
-
Incubation: The mixture is either poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
-
Scoring: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Objective: To detect DNA strand breaks in eukaryotic cells.
Test System:
-
Species: Typically rodents (e.g., mice, rats).
-
Tissues: A variety of tissues can be assessed (e.g., liver, kidney, stomach).
Procedure:
-
Dosing: Animals are treated with the test substance, typically by oral gavage or intraperitoneal injection.
-
Tissue Collection and Cell Preparation: At selected time points after dosing, animals are euthanized, and tissues are collected. Single-cell suspensions are prepared.
-
Comet Assay:
-
Cells are embedded in agarose on a microscope slide.
-
Cells are lysed to remove membranes and proteins, leaving the DNA as a "nucleoid."
-
The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.
-
Electrophoresis is applied, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."
-
-
Analysis: Slides are stained with a fluorescent dye and analyzed by microscopy. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Signaling Pathway: Photogenotoxicity of N-Nitroso-DL-proline
Upon exposure to UVA radiation, N-Nitroso-DL-proline undergoes photoactivation, leading to the generation of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels can then lead to downstream signaling events that contribute to DNA damage and genotoxicity.
Caption: Photogenotoxicity pathway of N-Nitroso-DL-proline.
Conclusion
N-Nitroso-DL-proline exhibits a distinct toxicological profile compared to many other N-nitroso compounds. It shows moderate acute toxicity and is not considered carcinogenic in long-term rodent studies, leading to its IARC Group 3 classification. While generally negative in standard bacterial mutagenicity assays, its photogenotoxicity upon UVA exposure is a key concern. This process, mediated by the generation of nitric oxide and subsequent activation of the cGMP signaling pathway, highlights a specific hazard under conditions of UV exposure. Further research is warranted to fully elucidate the quantitative aspects of its genotoxicity under various conditions and to understand the full spectrum of its metabolic pathways, even if metabolism is limited. This information is crucial for accurate risk assessment in the context of human exposure from various sources.
References
- 1. N-Nitroso-L-proline | C5H8N2O3 | CID 10419304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study of the carcinogenicity of large doses of dimethylnitramine, N-nitroso-L-proline, and sodium nitrite administered in drinking water to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of five cyclic N-nitrosamines: assay with Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of in vivo genotoxicity of endogenously formed N-nitroso compounds and suppression by ascorbic acid, teas and fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitroso-DL-proline-d3: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-DL-proline-d3 is the deuterated form of N-Nitroso-DL-proline, a non-carcinogenic N-nitrosamine that has garnered significant attention in biomedical research. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of N-nitrosoproline in various biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical applications, and its relevance in studying the biological process of endogenous nitrosation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅H₅D₃N₂O₃ | [1][2] |
| Molecular Weight | 147.15 g/mol | [1][2] |
| CAS Number | 65807-08-1 | [3] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| Storage | Refrigerator (2-8°C) for long-term storage | [2] |
| Synonyms | 1-Nitroso-DL-proline-d3; 2,5,5-trideuterio-1-nitrosopyrrolidine-2-carboxylic acid | [1][3] |
Synthesis of this compound
Step 1: Synthesis of DL-proline-d3
The synthesis of deuterated proline can be achieved through various methods. One common approach involves the base-catalyzed exchange of protons for deuterons in the precursor molecule, followed by subsequent chemical transformations to yield the desired deuterated proline.
Step 2: Nitrosation of DL-proline-d3
The nitrosation of the synthesized DL-proline-d3 can be carried out using a suitable nitrosating agent, such as sodium nitrite, in an acidic medium. A general method for the nitrosation of proline has been described and can be adapted for the deuterated analog.[4]
General Nitrosation Protocol:
-
Dissolve DL-proline-d3 in an appropriate solvent.
-
Acidify the solution with a suitable acid (e.g., hydrochloric acid).
-
Add a solution of a nitrosating agent (e.g., sodium nitrite) dropwise while maintaining a low temperature.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the this compound can be extracted and purified using standard techniques such as column chromatography or recrystallization.
The following diagram illustrates the general workflow for the synthesis of this compound.
Analytical Applications
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of N-nitrosoproline in biological samples, most commonly urine.[5]
Quantification of N-Nitrosoproline in Urine by GC-MS
A detailed method for the quantification of N-nitrosoproline in human urine using a labeled internal standard has been established. This method involves solid-phase extraction, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol:
-
Sample Preparation:
-
Acidify urine samples.
-
Spike the samples with a known amount of this compound as an internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Extract the organic acids from the acidified urine using a reversed-phase SPE cartridge.
-
Further purify the extract using a polymeric weak anion exchange SPE resin.
-
-
Derivatization:
-
Esterify the extracted N-nitrosoproline and the internal standard to make them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample using a GC-MS system.
-
Monitor the characteristic ions for both the analyte (N-nitrosoproline) and the internal standard (this compound).
-
The following table summarizes typical GC-MS parameters for the analysis of N-nitrosoproline.
| Parameter | Value |
| GC Column | DB-5 or equivalent |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient optimized for separation |
| MS Ionization | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Ion Trap |
| Monitored Ions (Analyte) | To be determined based on derivatization |
| Monitored Ions (Internal Standard) | To be determined based on derivatization (mass shift of +3 amu) |
The workflow for the quantification of N-nitrosoproline in urine is depicted in the following diagram.
Biological Relevance: Endogenous Nitrosation of Proline
N-nitrosoproline is a biomarker for endogenous nitrosation, a process where secondary amines react with nitrosating agents in the body to form N-nitrosamines. This process is of significant interest in cancer research as many N-nitrosamines are potent carcinogens.
The formation of N-nitrosoproline occurs primarily in the acidic environment of the stomach from the reaction of proline (from dietary sources) and nitrite (formed from the reduction of dietary nitrate).[6] The amount of N-nitrosoproline excreted in the urine can be used as an index of in vivo nitrosation.[7]
The endogenous nitrosation of proline can be inhibited by ascorbic acid (Vitamin C), which acts by reducing the nitrosating agents.[8][9] The following diagram illustrates the simplified pathway of endogenous proline nitrosation and its inhibition.
Conclusion
This compound is an indispensable tool for researchers studying endogenous nitrosation and its implications for human health. Its use as an internal standard allows for the precise and accurate quantification of N-nitrosoproline, a key biomarker for in vivo nitrosation. This technical guide provides a foundational understanding of the synthesis, analytical methodology, and biological context of this compound, empowering researchers in the fields of analytical chemistry, toxicology, and drug development.
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. N-Nitroso-D,L-proline-d3 | C5H8N2O3 | CID 71751145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A new method for nitrosation of proline and related sec- -amino acids to N-nitrosamino acids with possible oncogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endogenous nitrosation of L-proline by dietary-derived nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Use of ascorbic acid to inhibit nitrosation: kinetic and mass transfer considerations for an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ascorbic acid dose taken with a meal on nitrosoproline excretion in subjects ingesting nitrate and proline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Analysis of N-Nitrosamines in Food Products: A Technical Guide
Introduction: N-nitrosamines are a class of potent carcinogenic compounds that can form in various food products during processing and preparation.[1][2] Their discovery as food contaminants dates back to the mid-20th century, following an incident where livestock fed herring meal preserved with nitrite suffered from liver disease.[3] This event led to the identification of N-nitrosodimethylamine (NDMA) as the toxic agent, formed from the reaction of naturally present amines in the fish with the added nitrite.[3] Since this discovery, the presence of N-nitrosamines in the human food supply has been a significant concern for food safety experts and health professionals worldwide.[1] The International Agency for Research on Cancer (IARC) classifies many N-nitrosamines as probable or possible human carcinogens.[1][4] This guide provides a technical overview of the formation, health risks, and analytical methodologies for detecting N-nitrosamines in food, intended for researchers, scientists, and drug development professionals.
Formation of N-Nitrosamines in Food
N-nitrosamines are formed from the chemical reaction between a nitrosating agent and a secondary or tertiary amine.[5][6] In food, the primary nitrosating agent is nitrous anhydride (N₂O₃), which is formed from nitrite salts (like sodium nitrite) under acidic conditions, such as those in the human stomach or in certain foods.[5][7] Nitrates, naturally present in many vegetables, can also be converted to nitrites by bacteria, becoming precursors for nitrosamine formation.[1]
Several factors influence the rate of nitrosamine formation, including:
-
Temperature: High temperatures, especially during cooking methods like frying or grilling, accelerate the reaction.[1][8]
-
pH: The optimal pH for the nitrosation reaction is acidic, typically between 3.0 and 4.0.[7]
-
Presence of Precursors: The concentration of amines and nitrites directly impacts the quantity of N-nitrosamines formed.[7] Cured meats, which use nitrites as preservatives, are a primary example.[1][7]
-
Inhibitors and Catalysts: The presence of inhibitors like ascorbic acid (Vitamin C) or erythorbate can reduce nitrosamine formation.[1] Conversely, certain metal ions can catalyze the reaction.[7]
Common food categories where N-nitrosamines are frequently detected include cured and processed meats (bacon, sausages, ham), beer, cheese, smoked fish, and certain processed vegetables.[3][9][10]
Health Risks and Mechanism of Carcinogenicity
The primary health risk associated with N-nitrosamines is their potent carcinogenicity.[1] Many N-nitrosamines are classified by the IARC as Group 2A ("probably carcinogenic to humans") or Group 2B ("possibly carcinogenic to humans").[1][4] Epidemiological studies have suggested a correlation between high consumption of processed meats and an increased risk of certain cancers, which is partly attributed to N-nitrosamine exposure.[1]
N-nitrosamines themselves are not directly carcinogenic; they require metabolic activation within the body to exert their harmful effects.[11][12] This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[11][13] The process involves the hydroxylation of the carbon atom alpha to the nitroso group. This unstable intermediate then undergoes decomposition to form a highly reactive electrophilic species, a diazonium ion.[11][13] This diazonium ion can then readily react with cellular macromolecules, most critically DNA, to form DNA adducts.[12][13] If these DNA adducts are not repaired by cellular mechanisms, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.[6][13]
Quantitative Data on N-Nitrosamine Occurrence
The levels of N-nitrosamines in food can vary widely depending on the product, processing methods, and cooking conditions. The following table summarizes representative data on the occurrence of several common N-nitrosamines in various food categories.
| Food Category | N-Nitrosamine | Mean Concentration (µg/kg) | Notes |
| Cured Meats | NDMA | 0.85 | Detected in over 88% of samples.[3] |
| NDEA | 0.36 | Detected in 27% of samples.[3] | |
| NPYR | 4.14 | Detected in 90% of samples.[3] | |
| NPIP | 0.98 | Detected in 65% of samples.[3] | |
| Sausages (Red Meat) | NMEA | 9.59 | - |
| Sausages (Chicken) | NMEA | 7.77 | - |
| Fish Products | NDMA | Up to 13.4 | Highest levels found in fish.[3] |
| Cheese | NDMA | Present | Levels vary; generally lower than cured meats.[3][5] |
| Beer | NDMA | Present | Levels have decreased due to changes in brewing.[5][8] |
NDMA: N-nitrosodimethylamine; NDEA: N-nitrosodiethylamine; NPYR: N-nitrosopyrrolidine; NPIP: N-nitrosopiperidine; NMEA: N-nitrosoethylmethylamine. Concentrations are often reported in µg/kg, which is equivalent to parts per billion (ppb).
Analytical Methodologies
The determination of N-nitrosamines in complex food matrices requires sophisticated analytical techniques capable of detecting and quantifying these compounds at trace levels (µg/kg).[14][15] A typical analytical workflow involves sample preparation (extraction and clean-up), followed by chromatographic separation and detection.[15]
Experimental Protocols
Protocol 1: Analysis of Volatile N-Nitrosamines in Meat by Steam Distillation and GC-TEA
This protocol is a generalized procedure based on established methods for extracting volatile nitrosamines for analysis.[14]
-
Homogenization: Weigh 25 g of a homogenized meat sample into a distillation flask.
-
Internal Standard: Add an appropriate internal standard (e.g., N-nitrosodipropylamine-d14) to the sample for quantification.
-
Distillation: Add 100 mL of water and an anti-foaming agent to the flask. Connect the flask to a steam distillation apparatus.
-
Collection: Steam distill the sample and collect approximately 100 mL of distillate.[14]
-
Extraction: Transfer the distillate to a separatory funnel and perform a liquid-liquid extraction using dichloromethane (DCM). Collect the DCM layer. Repeat the extraction twice.
-
Drying and Concentration: Pass the combined DCM extracts through anhydrous sodium sulfate to remove water. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish evaporator or a gentle stream of nitrogen.
-
Analysis by GC-TEA:
-
Instrument: Gas Chromatograph coupled to a Thermal Energy Analyzer (TEA).
-
Column: Use a suitable capillary column for separating volatile nitrosamines (e.g., DB-5ms).
-
Injection: Inject 1-2 µL of the concentrated extract into the GC.
-
Detection: The TEA detector is highly specific for N-nitroso compounds, providing sensitive and selective detection.[16]
-
Quantification: Calculate the concentration of each nitrosamine based on the peak area relative to the internal standard and a calibration curve.[16]
-
Protocol 2: Sample Preparation by Dynamic Headspace (DHS) Extraction
This solventless technique is a safer and more efficient alternative for extracting volatile nitrosamines.[17]
-
Sample Preparation: Place approximately 1.0 g of the food sample into a 10 mL screw-capped vial.
-
Internal Standard: Spike the sample with a deuterated internal standard mix (e.g., 25 ng of NDMA-d6 and NDPA-d14).[17]
-
Incubation: Incubate the vial at a controlled temperature (e.g., 50 °C) for a short period (e.g., 2 minutes) to allow for equilibration.[17]
-
Dynamic Headspace Extraction: Purge the vial's headspace with an inert gas (e.g., helium) at a controlled flow rate (e.g., 50 mL/min) for a set time (e.g., 15 minutes).[17]
-
Analyte Trapping: Pass the purge gas through an adsorbent trap (e.g., Tenax® TA) to capture the volatile nitrosamines.[17]
-
Thermal Desorption: Place the trap in a thermal desorber connected to the GC inlet. The trap is rapidly heated (e.g., to 280 °C), releasing the focused analytes directly into the GC column for separation and analysis by MS or TEA.[17]
Protocol 3: General Method for N-Nitrosamine Analysis by LC-MS/MS
This method is suitable for a broad range of nitrosamines, including less volatile compounds, in various food matrices.[18]
-
Extraction:
-
Cleanup and Dilution:
-
Analysis by LC-MS/MS:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a QTRAP system).
-
Column: Use a column suitable for separating polar and non-polar compounds (e.g., Phenyl Hexyl column).[18]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) is typically used.[18]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target nitrosamine and its internal standard.[18]
-
Quantification: Create a calibration curve using standards prepared in a solvent. Quantify the analytes in the sample by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion
The discovery of N-nitrosamines in food marked a critical turning point in food safety. These compounds, formed from common precursors under specific processing and cooking conditions, pose a significant health risk due to their carcinogenic potential.[7] Robust analytical methods, primarily based on chromatography coupled with specific detectors like the TEA or mass spectrometry, are essential for monitoring their levels in the food supply.[15][16] Ongoing research and regulatory efforts are focused on understanding the full scope of N-nitrosamine exposure from various foods and developing effective mitigation strategies to reduce their formation, thereby protecting public health.[9]
References
- 1. Nitrosamines in Processed Foods: Risks and Prevention • Food Safety Institute [foodsafety.institute]
- 2. op.europa.eu [op.europa.eu]
- 3. qascf.com [qascf.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation and occurrence of nitrosamines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. mdpi.com [mdpi.com]
- 8. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSQA - EFSA, nitrosamines in food raise health concerns [csqa.it]
- 10. skpharmteco.com [skpharmteco.com]
- 11. hesiglobal.org [hesiglobal.org]
- 12. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The determination of N-nitrosamines in food: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. grupobiomaster.com [grupobiomaster.com]
- 18. sciex.com [sciex.com]
The Role of N-Nitrosamines in Carcinogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-nitrosamines are a class of potent genotoxic carcinogens that have been implicated in the development of various cancers in animal models and are considered probable human carcinogens.[1][2] Exposure to N-nitrosamines can occur through various sources, including diet (cured meats, fish, cheese, and beer), tobacco products, cosmetics, and as impurities in pharmaceutical drugs.[3][4][5] This technical guide provides an in-depth overview of the core mechanisms of N-nitrosamine-induced carcinogenesis, detailed experimental protocols for their study, and quantitative data on their carcinogenic potency and occurrence. The guide is intended for researchers, scientists, and drug development professionals to support risk assessment and mitigation strategies.
Mechanism of Carcinogenesis
The carcinogenic activity of N-nitrosamines is not inherent to the parent compounds but results from their metabolic activation into highly reactive electrophilic intermediates.[6][7] This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues, leads to the formation of DNA adducts, which, if not repaired, can result in mutations and the initiation of cancer.[8][9]
Metabolic Activation
The critical first step in N-nitrosamine carcinogenesis is the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group.[7][10] This reaction is predominantly catalyzed by CYP enzymes, with CYP2E1 and CYP2A6 playing significant roles in the metabolism of many common N-nitrosamines.[11] The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes to form a highly reactive alkyldiazonium ion. This ion is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases.[7][8]
dot
Caption: Metabolic activation of NDMA via CYP2E1.
DNA Adduct Formation and Mutagenesis
The alkyldiazonium ions generated from N-nitrosamine metabolism react with DNA to form a variety of DNA adducts. The most mutagenic of these is O⁶-alkylguanine, which can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[8] Other adducts, such as N7-alkylguanine and N3-alkyladenine, are also formed but are generally considered less mutagenic.[8] The accumulation of these mutations in critical genes, such as oncogenes and tumor suppressor genes, can drive the process of carcinogenesis.
dot
Caption: DNA damage and repair pathways.
Disruption of Cellular Signaling
Emerging evidence suggests that N-nitrosamines can also contribute to carcinogenesis by altering cellular signaling pathways. For instance, the tobacco-specific nitrosamine NNK has been shown to activate signaling pathways such as PI3K-Akt and MAPK, which are involved in cell growth, proliferation, and survival.[12] These effects may be independent of direct DNA damage and can create a cellular environment conducive to malignant transformation.[12][13]
dot
Caption: Signaling pathways affected by NNK.
Quantitative Data
Carcinogenic Potency and Acceptable Intake Limits
The carcinogenic potency of N-nitrosamines is often expressed as the TD50 value, which is the chronic daily dose in mg/kg body weight that induces tumors in 50% of the test animals.[14] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for several N-nitrosamines found as impurities in drug products.[15][16][17][18]
| N-Nitrosamine | Abbreviation | TD50 (mg/kg/day) | FDA AI Limit (ng/day) | EMA AI Limit (ng/day) |
| N-Nitrosodimethylamine | NDMA | 0.096 | 96 | 96 |
| N-Nitrosodiethylamine | NDEA | 0.0265 | 26.5 | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | - | 96 | 96 |
| N-Nitrosodiisopropylamine | NDIPA | - | 26.5 | 26.5 |
| N-Nitrosoethylisopropylamine | NEIPA | - | 26.5 | 26.5 |
Note: TD50 values can vary depending on the study and animal model.[14] AI limits are subject to revision by regulatory agencies.[15][17][18][19][20]
Occurrence of N-Nitrosamines in Food and Pharmaceuticals
N-nitrosamines can be found in a variety of food products, with the highest levels typically in cured and processed meats.[3][5][21][22][23] They have also been detected as impurities in a range of pharmaceutical drugs.[15][17][18]
| Product Type | Common N-Nitrosamines Detected | Concentration Range (µg/kg or ng/g) |
| Cured Meats (e.g., bacon, sausage) | NDMA, NPYR, NPIP | 0.36 - 4.14 |
| Fish and Fish Products | NDMA | up to 13.4 |
| Cheese | NDMA, NPYR | Variable |
| Beer | NDMA | Variable |
| Pharmaceutical Drugs | NDMA, NDEA, NMBA, etc. | Varies by product and batch |
Note: Concentrations can vary widely depending on processing, storage, and cooking methods.[3][4][5][23] Regulatory limits for N-nitrosamines in food are not universally established.[5][21]
Experimental Protocols
Analytical Detection of N-Nitrosamines
The accurate detection and quantification of N-nitrosamines at trace levels require sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most commonly used techniques.[24][25][26][27]
Protocol: LC-MS/MS Analysis of N-Nitrosamines in a Drug Substance
-
Sample Preparation:
-
Weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Add a known volume of diluent (e.g., 1% formic acid in water) and an internal standard solution containing isotopically labeled N-nitrosamines.
-
Vortex the sample for a specified time (e.g., 20 minutes) to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved material.
-
Filter the supernatant through a 0.45-µm PTFE filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a suitable C18 or other appropriate column for chromatographic separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid).
-
Mass Spectrometry: Employ a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. The specific precursor and product ion transitions for each N-nitrosamine and internal standard should be optimized.[24]
-
-
Quantification:
-
Generate a calibration curve using standard solutions of known N-nitrosamine concentrations.
-
Calculate the concentration of N-nitrosamines in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
dot
Caption: Workflow for LC-MS/MS analysis.
Rodent Carcinogenicity Bioassays
Long-term carcinogenicity studies in rodents are the primary method for evaluating the cancer-causing potential of N-nitrosamines.[14][28][29][30]
Protocol: Standard Rodent Carcinogenicity Study
-
Animal Model: Use a well-characterized strain of rats (e.g., Fischer 344) or mice. Both sexes should be included.
-
Group Size: A minimum of 50 animals per sex per group is recommended to ensure statistical power.
-
Dose Selection: At least three dose levels plus a concurrent control group should be used. The highest dose should be the maximum tolerated dose (MTD), determined from subchronic toxicity studies.[29]
-
Administration: The N-nitrosamine is typically administered in the drinking water or diet to mimic human exposure routes.
-
Duration: The study duration is typically 24 months for rats and 18-24 months for mice.
-
Endpoints:
-
Regularly monitor animals for clinical signs of toxicity and tumor development.
-
At the end of the study, perform a complete necropsy and histopathological examination of all major organs and any observed lesions.
-
Statistically compare the incidence of tumors in the treated groups to the control group.[14][29]
-
Ames Test for Mutagenicity
The bacterial reverse mutation assay, or Ames test, is a widely used in vitro method to assess the mutagenic potential of chemicals.[1][31][32][33] For N-nitrosamines, which require metabolic activation, the test is performed with the addition of a liver S9 fraction.[1][31]
Protocol: Enhanced Ames Test for N-Nitrosamines
-
Tester Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (WP2 uvrA (pKM101)) that can detect different types of mutations.[33][34]
-
Metabolic Activation: Conduct the assay in the presence and absence of a post-mitochondrial fraction (S9) from the livers of rodents (hamster and rat) pre-treated with enzyme inducers. A higher concentration of S9 (e.g., 30%) is often recommended for N-nitrosamines.[31][33]
-
Procedure:
-
Use a pre-incubation method where the test compound, bacterial culture, and S9 mix (if applicable) are incubated together for a short period (e.g., 30 minutes) before plating.[33]
-
Plate the mixture on minimal glucose agar plates.
-
Incubate the plates for 48-72 hours.
-
-
Evaluation: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.[31][32]
Conclusion
N-nitrosamines represent a significant class of carcinogens with well-established mechanisms of action involving metabolic activation and DNA damage. Their presence in food, consumer products, and pharmaceuticals necessitates robust analytical methods for their detection and rigorous toxicological evaluation to inform risk assessment and regulatory decision-making. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to better understand and manage the risks associated with N-nitrosamine exposure. Continued research into the complex interplay between N-nitrosamine metabolism, DNA repair, and cellular signaling pathways will be crucial for developing effective strategies to mitigate their carcinogenic effects.
References
- 1. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. qascf.com [qascf.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Dose-response study of N-nitrosomethyl(2-hydroxypropyl)amine-induced nasal cavity carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. fda.gov [fda.gov]
- 16. cir-safety.org [cir-safety.org]
- 17. Nitrosamine impurities in medications: Overview - Canada.ca [canada.ca]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
- 25. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. researchgate.net [researchgate.net]
- 28. uwo.ca [uwo.ca]
- 29. fda.gov [fda.gov]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 31. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 32. iphasebiosci.com [iphasebiosci.com]
- 33. ema.europa.eu [ema.europa.eu]
- 34. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
N-Nitroso-DL-proline-d3 (CAS: 65807-08-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-DL-proline-d3 is the deuterium-labeled form of N-Nitroso-DL-proline, a nitrosoamino acid. Its primary application in research and drug development is as an internal standard for the accurate quantification of N-Nitrosoproline in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5] The stable isotope label allows for differentiation from the endogenous, unlabeled analyte, correcting for variations in sample preparation and instrument response. While N-Nitrosoproline itself has been studied for its biological activities, including potential oncogenic effects under specific conditions, the deuterated form is principally a tool for analytical chemistry.[6][7][8] This guide provides an in-depth overview of its chemical properties, synthesis, analytical applications, and relevant biological context.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 65807-08-1 |
| Molecular Formula | C₅H₅D₃N₂O₃ |
| Molecular Weight | 147.15 g/mol |
| IUPAC Name | 2,5,5-trideuterio-1-nitrosopyrrolidine-2-carboxylic acid |
| Synonyms | 1-Nitroso-DL-proline-d3, NSC 109546-d3 |
| Appearance | Not specified (typically a solid) |
| Storage Temperature | 2-8°C for long-term storage[5] |
Synthesis
-
Deuteration of DL-Proline: The first step is the introduction of deuterium atoms into the DL-proline molecule. Several methods for the deuteration of amino acids have been described, often involving catalysis in the presence of a deuterium source like D₂O.[6][9]
-
Nitrosation of Deuterated DL-Proline: The resulting DL-proline-d3 is then subjected to nitrosation to introduce the nitroso group (-N=O) at the nitrogen atom of the pyrrolidine ring.
Experimental Protocol: A Proposed Synthesis
The following protocol is a composite based on published methods for the synthesis of unlabeled N-nitroso-L-proline and general nitrosation procedures.[10][11][12][13] Note: This is a proposed method and should be optimized and validated in a laboratory setting.
Part 1: Deuteration of DL-Proline (Conceptual)
A method for direct deuteration of amino acids using a Platinum on carbon (Pt/C) catalyst in D₂O at elevated temperatures has been reported and could be adapted for DL-proline.[6]
-
Materials: DL-Proline, Platinum on carbon (Pt/C), Deuterium oxide (D₂O), 2-Propanol.
-
Procedure:
-
In a high-pressure vessel with a Teflon liner, combine DL-proline, Pt/C catalyst, 2-propanol, and D₂O.
-
Seal the vessel and heat to a specified temperature (e.g., 200°C) for a designated time (e.g., 24 hours) with stirring.
-
After cooling, the reaction mixture would be filtered to remove the catalyst.
-
The deuterated DL-proline-d3 would be isolated by evaporation of the solvent. The degree of deuteration should be confirmed by NMR spectroscopy.
-
Part 2: Nitrosation of DL-Proline-d3
This part of the protocol is adapted from the synthesis of N-nitroso-L-proline using nitrosyl tetrafluoroborate.[10]
-
Materials: DL-proline-d3, Nitrosyl tetrafluoroborate, dry Acetonitrile, Pyridine, Ethyl acetate, Anhydrous sodium sulfate, Saturated sodium chloride solution, Hydrochloric acid.
-
Procedure:
-
Cool a suspension of nitrosyl tetrafluoroborate in dry acetonitrile.
-
With vigorous stirring, add DL-proline-d3 over a period of 10 minutes.
-
Add a solution of pyridine in acetonitrile over 15 minutes.
-
Continue stirring for one hour.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the combined ethyl acetate extracts with a slightly acidified saturated sodium chloride solution.
-
Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and concentrate to dryness at room temperature under reduced pressure.
-
The resulting this compound can be further purified by crystallization.
-
Logical Workflow for Synthesis
Caption: Proposed two-stage synthesis of this compound.
Analytical Applications
The primary role of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of N-Nitrosoproline.[1][2][3][4][5]
Experimental Protocol: Quantification of N-Nitrosoproline in a Biological Matrix using GC-MS and this compound as an Internal Standard
This protocol is based on a published method for the analysis of N-nitrosoproline in human urine.[1]
1. Sample Preparation and Extraction:
-
Materials: Urine sample, this compound (as internal standard), reversed-phase solid-phase extraction (RP-SPE) cartridges, polymeric weak anion exchange (WAX-SPE) cartridges, appropriate solvents for SPE.
-
Procedure:
-
Spike a known volume of the urine sample with a known amount of this compound solution.
-
Acidify the urine sample.
-
Perform solid-phase extraction using RP-SPE followed by WAX-SPE to isolate the organic acids, including N-Nitrosoproline and the internal standard.
-
Elute the analytes from the SPE cartridges.
-
Dry the eluent under a stream of nitrogen.
-
2. Derivatization:
-
Materials: N,N-diisopropylethylamine (DIPEA), pentafluorobenzyl bromide (PFBBr).
-
Procedure:
-
To the dried sample residue, add a solution of DIPEA and PFBBr.
-
Heat the mixture (e.g., at 65°C for 3 hours) to form the pentafluorobenzyl ester derivatives of N-Nitrosoproline and its deuterated internal standard.
-
Dry the derivatized sample under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., isooctane) for GC-MS analysis.
-
3. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Typical Parameters:
-
Column: A suitable capillary column for the separation of the derivatized analytes.
-
Injection Mode: Splitless.
-
Oven Temperature Program: An optimized temperature gradient to ensure separation.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. Monitor characteristic ions for both the derivatized N-Nitrosoproline and this compound.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standard solutions containing known concentrations of N-Nitrosoproline and a fixed concentration of the this compound internal standard.
-
The concentration of N-Nitrosoproline in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow for Use as an Internal Standard
Caption: Workflow for the use of this compound as an internal standard.
Biological Activity and Safety
While the deuterated form is primarily used as an analytical standard, the biological activity of its unlabeled counterpart, N-Nitrosoproline, is of interest.
-
Oncogenic Potential: The carcinogenicity of N-Nitrosoproline has been a subject of investigation. An IARC evaluation in 1978 concluded that an evaluation of its carcinogenicity could not be made based on the available data.[14] However, subsequent research has indicated that N-Nitrosoproline can exhibit mutagenic and DNA-damaging effects when exposed to UVA radiation (sunlight).[7] This is proposed to occur through the photolytic generation of nitric oxide (NO) and reactive oxygen species (ROS), which can then lead to DNA strand breaks and the formation of mutagenic lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[7]
-
Mechanism of N-Nitroso Compound Carcinogenicity: Generally, N-nitroso compounds are considered carcinogenic because they can form electrophilic alkylating agents, either through spontaneous decomposition or metabolic activation.[15][16] These reactive intermediates can then react with DNA, forming adducts that can lead to mutations and the initiation of carcinogenesis if not repaired.[15]
Proposed Signaling Pathway for N-Nitrosoproline-Induced DNA Damage (under UVA irradiation)
Caption: Proposed mechanism of N-Nitrosoproline-induced DNA damage under UVA exposure.
Safety Precautions: As with all N-nitroso compounds, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment, as nitrosamines as a class are considered potentially carcinogenic. A material safety data sheet (MSDS) should be consulted for detailed handling and safety information.
Conclusion
This compound is an essential tool for analytical scientists, particularly in the fields of food safety, environmental analysis, and pharmaceutical quality control. Its use as an internal standard enables the reliable and accurate quantification of N-Nitrosoproline. While the biological activity of N-Nitrosoproline itself warrants consideration, the primary utility of the deuterated analog lies in its ability to improve the quality of analytical data. The provided protocols and workflows offer a comprehensive technical overview for researchers and professionals working with this compound.
References
- 1. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutation, DNA strand cleavage and nitric oxide formation caused by N-nitrosoproline with sunlight: a possible mechanism of UVA carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Nitroso-L-proline | 7519-36-0 | FN26370 | Biosynth [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 12. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 13. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 14. N-Nitrosoproline andN-Nitrosohydroxyproline (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 15. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Nitroso-DL-proline-d3 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-Nitroso-DL-proline-d3 as an internal standard for the quantitative analysis of N-Nitroso-DL-proline (NPRO) in various matrices by mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is a robust method to ensure accuracy and precision in analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.[1]
Introduction to Isotopic Dilution Mass Spectrometry
Isotopic dilution mass spectrometry is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[2] Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, even with incomplete sample recovery. Deuterated standards like this compound are commonly used for this purpose in both GC-MS and LC-MS applications.[1]
Application: Quantification of N-Nitrosoproline in Cured Meat Products
N-Nitrosoproline can be found in cured meat products as a result of the reaction between proline, naturally present in the meat, and nitrite used as a curing agent.[3][4] This protocol outlines a method for the quantification of NPRO in cured meat using this compound as an internal standard with LC-MS/MS.
Experimental Workflow: NPRO in Cured Meat
Detailed Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Weigh 1.0 g of homogenized cured meat sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add 10 mL of methanol and vortex for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and pass it through a conditioned solid-phase extraction (SPE) cartridge suitable for nitrosamine cleanup.
-
Elute the analytes from the SPE cartridge according to the manufacturer's instructions.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | N-Nitrosoproline: Precursor Ion > Product Ion 1, Product Ion 2This compound: Precursor Ion > Product Ion 1, Product Ion 2 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
3. Quantitative Data Summary (Typical Performance):
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD) | < 15% |
Application: Quantification of N-Nitrosoproline in Pharmaceutical Active Pharmaceutical Ingredients (APIs)
Nitrosamine impurities in pharmaceuticals are a significant concern due to their potential carcinogenicity. Regulatory agencies require strict control of these impurities. This protocol describes a method for the analysis of NPRO in a water-soluble API using this compound as an internal standard with GC-MS after derivatization.
Experimental Workflow: NPRO in APIs
Detailed Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Weigh 100 mg of the API into a 2 mL autosampler vial.
-
Spike the sample with a known amount of this compound solution (e.g., 20 µL of a 1 µg/mL solution).
-
Add 1 mL of dichloromethane and vortex to dissolve the API.
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before analysis.
2. GC-MS Conditions:
| Parameter | Condition |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| MS System | Single or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | Select characteristic ions for the silylated derivatives of N-Nitrosoproline and this compound. For example, monitor the molecular ion and key fragment ions. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
3. Quantitative Data Summary (Typical Performance):
| Parameter | Value |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Logical Relationship of Analytical Method Validation
The validation of an analytical method using an internal standard follows a logical progression to ensure the method is reliable, accurate, and precise for its intended purpose.
These application notes and protocols provide a comprehensive guide for the utilization of this compound as an internal standard in mass spectrometry. The provided workflows and typical performance data can be adapted to specific matrices and analytical instrumentation. Method validation should always be performed to ensure the suitability of the method for its intended application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GC/CI-MS/MS method for the identification and quantification of volatile N-nitrosamines in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of free and protein-bound N-nitrosoproline in nitrite-cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of N-Nitrosamines Using Isotope Dilution
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-nitrosamines are a class of chemical compounds that are of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens. These impurities can form during the synthesis of active pharmaceutical ingredients (APIs), in the formulation of the final drug product, or during storage.[1][2] Regulatory agencies worldwide have established stringent limits for N-nitrosamines in pharmaceutical products, necessitating highly sensitive and accurate analytical methods for their quantification.[3][4]
Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for the accurate quantification of trace-level impurities like N-nitrosamines.[5] This technique involves the addition of a known amount of a stable isotope-labeled internal standard (ISTD) to the sample at the earliest stage of analysis.[5] The ISTD is chemically identical to the analyte of interest but has a different mass due to the isotopic label (e.g., deuterium, ¹³C, or ¹⁵N).[6][7] By measuring the ratio of the native analyte to the ISTD, accurate quantification can be achieved, as this ratio remains constant throughout sample preparation and analysis, compensating for any analyte loss or matrix effects.[8][9]
This document provides detailed application notes and protocols for the quantification of N-nitrosamines in pharmaceutical matrices using isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of isotope dilution is the use of a stable isotope-labeled analog of the target analyte as an internal standard. This ISTD is added to the sample prior to any extraction or cleanup steps. Because the ISTD and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample processing and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the ISTD. The mass spectrometer distinguishes between the native analyte and the ISTD based on their mass-to-charge (m/z) ratio. The concentration of the native analyte is then determined by comparing its peak area to that of the ISTD.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
The choice between LC-MS/MS and GC-MS/MS is dependent on the volatility and thermal stability of the target N-nitrosamines.[5] LC-MS/MS is generally preferred for a wider range of N-nitrosamines, including less volatile and thermally labile compounds, while GC-MS/MS is well-suited for volatile N-nitrosamines.[10]
Protocol 1: Quantification of N-Nitrosamines by LC-MS/MS
This protocol is applicable to a broad range of N-nitrosamines in various pharmaceutical matrices.
1. Materials and Reagents
-
N-Nitrosamine reference standards (e.g., NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA)
-
Stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Drug substance or drug product sample
-
0.22 µm syringe filters
2. Sample Preparation a. Weigh an appropriate amount of the powdered drug product or drug substance (e.g., 100 mg) into a centrifuge tube. b. Add a specific volume of diluent (e.g., methanol or a mixture of methanol and water). c. Add a known amount of the stable isotope-labeled internal standard solution. The concentration of the ISTD should be comparable to the expected concentration of the analyte. d. Vortex the sample for an adequate time to ensure complete dissolution and extraction of the N-nitrosamines. e. Centrifuge the sample to pellet any undissolved excipients. f. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Instrumentation and Conditions
-
UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11]
-
Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[12]
-
Mobile Phase A: 0.1% Formic acid in water.[12]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[12]
-
Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive ESI or APCI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
4. Data Analysis a. Identify the peaks for the native N-nitrosamines and their corresponding ISTDs based on their retention times and MRM transitions. b. Calculate the peak area ratio of each native N-nitrosamine to its respective ISTD. c. Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. d. Determine the concentration of the N-nitrosamines in the sample by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantification of Volatile N-Nitrosamines by GC-MS/MS
This protocol is particularly suitable for volatile N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[13]
1. Materials and Reagents
-
N-Nitrosamine reference standards (volatile)
-
Stable isotope-labeled internal standards (e.g., NDMA-d6)
-
GC-grade solvents (e.g., dichloromethane, methanol)
-
Drug substance or drug product sample
2. Sample Preparation a. Follow the sample preparation steps (a-c) as described in the LC-MS/MS protocol. b. For headspace analysis, dissolve the sample in a suitable solvent (e.g., DMSO) in a headspace vial.[14] c. For liquid injection, perform a liquid-liquid extraction. Add an organic solvent (e.g., dichloromethane) to the aqueous sample solution, vortex, and centrifuge to separate the layers. Collect the organic layer containing the N-nitrosamines. Repeat the extraction for better recovery.
3. GC-MS/MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a split/splitless or headspace injector.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Column: A suitable capillary column (e.g., VF-WAXms, 30 m x 0.25 mm, 1.0 µm).[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program to separate the target analytes (e.g., start at 70°C, ramp to 240°C).[13]
-
Injection Mode: Splitless or Headspace.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Data Analysis The data analysis procedure is the same as described for the LC-MS/MS protocol.
Overall Analytical Workflow
The following diagram illustrates the general workflow for the quantification of N-nitrosamines using isotope dilution.
Caption: Overall Analytical Workflow.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of N-nitrosamines using isotope dilution LC-MS/MS and GC-MS/MS. The values presented are indicative and should be established for each specific method and matrix.
Table 1: Example LC-MS/MS Method Performance
| N-Nitrosamine | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD %) |
| NDMA | 0.2[15] | 85-115 | < 15 |
| NDEA | 0.2[15] | 85-115 | < 15 |
| NEIPA | 0.2[15] | 90-110 | < 15 |
| NDIPA | 0.2[15] | 90-110 | < 15 |
| NDBA | 0.2[15] | 80-120 | < 15 |
| NMBA | 0.2[15] | 80-120 | < 15 |
Table 2: Example GC-MS/MS Method Performance
| N-Nitrosamine | Limit of Quantification (LOQ) (ng/g) | Recovery (%) | Precision (RSD %) |
| NDMA | 0.3[14] | 70-130[16] | < 20[16] |
| NDEA | 0.3[14] | 70-130[16] | < 20[16] |
| NDIPA | 0.3[14] | 70-130[16] | < 20[16] |
| NEIPA | 0.3[14] | 70-130[16] | < 20[16] |
Table 3: Example MRM Transitions for Common N-Nitrosamines and their Deuterated Standards [5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| NDMA | 75.1 | 43.1 |
| NDMA-d6 | 81.1 | 46.1 |
| NDEA | 103.1 | 43.1 |
| NDEA-d10 | 113.2 | 46.1 |
| NEIPA | 117.1 | 75.1 |
| NDIPA | 131.1 | 89.1 |
| NDBA | 159.2 | 102.1 |
| NMBA | 147.1 | 116.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
Conclusion
The use of isotope dilution mass spectrometry is a robust and reliable approach for the accurate quantification of N-nitrosamine impurities in pharmaceutical products.[5] The detailed protocols and data presented in these application notes provide a framework for researchers, scientists, and drug development professionals to establish and validate sensitive and selective methods for N-nitrosamine analysis. Adherence to these methodologies will help ensure compliance with global regulatory requirements and contribute to the safety and quality of pharmaceutical products.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajpaonline.com [ajpaonline.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application of N-Nitroso-DL-proline-d3 in Food Safety Analysis: A Detailed Guide
Introduction
N-nitrosamines are a class of potent carcinogens that can form in various food products during processing and storage. The monitoring of these compounds is of paramount importance for ensuring food safety. N-Nitroso-DL-proline (NPRO), a non-volatile N-nitrosamine, is of particular interest as it can be a precursor to the volatile carcinogen N-nitrosopyrrolidine (NPYR) and is itself a marker for endogenous nitrosation. Accurate quantification of NPRO in complex food matrices requires robust analytical methodologies. The use of a stable isotope-labeled internal standard, such as N-Nitroso-DL-proline-d3, is the gold standard for achieving the highest accuracy and precision in isotope dilution mass spectrometry methods.[1][2] This deuterated standard perfectly mimics the behavior of the native analyte during sample preparation and analysis, compensating for matrix effects and variations in instrument response.
This document provides detailed application notes and protocols for the analysis of N-Nitroso-DL-proline in various food matrices, including cured meats, beer, and dairy products, utilizing this compound as an internal standard.
Application Notes
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, an accurate quantification can be achieved, independent of sample recovery.
Advantages of Using this compound
-
High Accuracy and Precision: Compensates for analyte losses during sample preparation and for variations in instrument response.[2]
-
Matrix Effect Mitigation: Co-elution with the analyte of interest helps to correct for signal suppression or enhancement caused by other components in the sample matrix.
-
Improved Method Robustness: Leads to more reliable and reproducible results across different laboratories and sample types.
Formation of N-Nitrosoproline in Food
N-Nitrosoproline can be formed in foods through the reaction of proline, a common amino acid, with nitrosating agents. This reaction is particularly relevant in:
-
Cured Meats: Nitrite is added as a curing agent, which can react with the abundant proline in muscle tissue.[3]
-
Malted Beverages (e.g., Beer): Kilning of malt can lead to the formation of nitrogen oxides, which can act as nitrosating agents.
-
Fermented Products: Bacterial activity can contribute to the formation of nitrosamines.
Caption: Formation of N-Nitroso-DL-proline in food.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of N-nitrosamines in food matrices using isotope dilution mass spectrometry. While specific data for this compound is limited in publicly available literature, the provided values for other nitrosamines offer a reasonable expectation of method performance.
Table 1: Typical Method Performance for N-Nitrosamine Analysis in Food
| Parameter | Cured Meat | Beer | Dairy Products |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 0.05 - 0.5 µg/L | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg | 0.15 - 1.5 µg/L | 0.3 - 3.0 µg/kg |
| Recovery | 85 - 110% | 90 - 115% | 80 - 110% |
| Precision (RSD) | < 15% | < 10% | < 15% |
Note: These are generalized values based on similar analyses and should be established for each specific method and matrix through proper validation.
Experimental Protocols
The following are detailed protocols for the analysis of N-Nitroso-DL-proline in cured meat, beer, and dairy products using this compound as an internal standard. These protocols are based on established methods for nitrosamine analysis and should be validated in the user's laboratory.
Caption: General workflow for N-Nitroso-DL-proline analysis.
Protocol 1: Analysis of N-Nitroso-DL-proline in Cured Meat
This protocol is adapted from methods for the analysis of non-volatile nitrosamines in meat products.
1. Materials and Reagents
-
N-Nitroso-DL-proline and this compound standards
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium hydroxide
-
Water (deionized, 18 MΩ·cm)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
2. Sample Preparation
-
Homogenize a representative sample of the cured meat product.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add 20 mL of methanol and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction with another 20 mL of methanol.
-
Combine the supernatants and evaporate to approximately 2 mL under a gentle stream of nitrogen at 40°C.
3. Solid Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the N-Nitroso-DL-proline and its deuterated internal standard with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | NPRO: [M+H]+ → fragment ionsNPRO-d3: [M+H]+ → fragment ions |
Note: MRM transitions must be optimized for the specific instrument used.
Protocol 2: Analysis of N-Nitroso-DL-proline in Beer
This protocol is based on methods for the analysis of nitrosamines in beverages.
1. Materials and Reagents
-
N-Nitroso-DL-proline and this compound standards
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Water (deionized, 18 MΩ·cm)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Degas the beer sample by sonication for 15 minutes.
-
Measure 50 mL of the degassed beer into a 250 mL separatory funnel.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 50 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction twice more with 50 mL portions of dichloromethane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
Use the same LC-MS/MS parameters as described in Protocol 1.
Protocol 3: Analysis of N-Nitroso-DL-proline in Dairy Products (Milk)
This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Materials and Reagents
-
N-Nitroso-DL-proline and this compound standards
-
Acetonitrile (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA - primary secondary amine, C18)
2. QuEChERS Extraction
-
Place 10 mL of milk into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing PSA and C18 sorbents (e.g., 50 mg of each).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Take the supernatant, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
Use the same LC-MS/MS parameters as described in Protocol 1.
Caption: QuEChERS protocol for N-Nitroso-DL-proline in milk.
Conclusion
The use of this compound as an internal standard is essential for the accurate and reliable quantification of N-Nitroso-DL-proline in diverse and complex food matrices. The detailed protocols provided for cured meat, beer, and dairy products, based on established analytical principles such as liquid-liquid extraction, solid-phase extraction, and QuEChERS, offer a robust starting point for food safety laboratories. It is crucial to emphasize that these methods should be thoroughly validated in-house to ensure they meet the specific requirements of the analysis and the regulatory standards for the food products being tested.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analysis and significance of bound N-nitrosoproline in nitrite-cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Nitroso-DL-proline-d3 in Urine Biomarker Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Nitroso-DL-proline-d3 as an internal standard for the quantitative analysis of N-Nitrosoproline (NPRO) in human urine. NPRO is a significant biomarker for assessing endogenous nitrosation, a process linked to the formation of carcinogenic N-nitroso compounds. Accurate and reliable quantification of urinary NPRO is crucial for toxicological risk assessment and in drug development to monitor potential nitrosamine impurities.
Introduction
N-nitrosamines are a class of compounds classified as probable human carcinogens.[1] Their presence in pharmaceuticals has led to stringent regulatory actions globally.[1] Beyond exogenous exposure, N-nitrosamines can be formed endogenously from precursors such as nitrates and nitrites. N-Nitrosoproline (NPRO) is a non-carcinogenic N-nitroso compound that is formed endogenously and excreted in urine. The amount of NPRO in urine serves as a valuable biomarker for the body's nitrosation capacity.[2]
To ensure the highest accuracy in quantifying urinary NPRO, stable isotope dilution with a deuterated internal standard is the gold standard methodology.[1] this compound is the deuterium-labeled analogue of N-Nitroso-DL-proline and is an ideal internal standard for this application.[3][4] It shares similar chemical and physical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.[1] The primary analytical technique for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of N-nitrosamines in urine. While specific data for this compound is limited in the public domain, the provided data from a study on various N-nitrosamines, including N-nitrosopyrrolidine (a structurally similar compound), offers valuable performance benchmarks.
Table 1: Representative Method Performance for N-Nitrosamine Analysis in Urine
| Parameter | N-nitrosodimethylamine (NDMA) | N-nitrosodiethylamine (NDEA) | N-nitrosopyrrolidine (NPYR) |
| Limit of Detection (LOD) | 0.0793 ng/mL | - | - |
| Limit of Quantification (LOQ) | - | - | - |
| Recovery | 74.3 - 110% | 74.3 - 110% | 74.3 - 110% |
| Intra-day Precision (%CV) | 4 - 10% | 4 - 10% | 4 - 10% |
| Inter-day Precision (%CV) | 4 - 10% | 4 - 10% | 4 - 10% |
| **Linearity (R²) ** | 0.9874 - 0.9962 | 0.9874 - 0.9962 | 0.9874 - 0.9962 |
| Data adapted from a study on the rapid analysis of N-nitrosamines in urine using UHPLC-MS/MS.[5] |
Table 2: Example of Internal Standard and Analyte Concentrations in a Urine Study
| Analyte/Internal Standard | Spiked Concentration in Urine |
| 13C5-NPRO (Internal Standard) | 50 ng/mL |
| NPRO (Analyte) | 2.4 - 46 ng/mL (detected range) |
| Data from a GC/MS method for the quantitation of N-nitrosoproline in human urine.[3] |
Experimental Protocols
This section details a representative protocol for the analysis of NPRO in urine using this compound as an internal standard, based on established LC-MS/MS methodologies for similar analytes.
Materials and Reagents
-
N-Nitroso-DL-proline (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human urine samples (stored at -80°C)
-
Solid Phase Extraction (SPE) cartridges (e.g., Polymeric weak anion exchange)
Sample Preparation
-
Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Internal Standard Addition: In a clean microcentrifuge tube, add a known volume of urine supernatant (e.g., 1 mL). Spike with a known amount of this compound internal standard working solution (e.g., to a final concentration of 50 ng/mL). Vortex for 30 seconds.
-
Acidification: Acidify the sample by adding a suitable volume of formic acid to bring the pH to approximately 3.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the NPRO and this compound with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Representative)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions (Representative)
Multiple Reaction Monitoring (MRM) will be used for quantification. The exact MRM transitions, cone voltage, and collision energy should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Nitrosoproline | 145.1 | 100.1 |
| This compound | 148.1 | 103.1 |
Note: These are predicted MRM transitions and require experimental optimization.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte (NPRO) to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing standards containing known concentrations of NPRO and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for urinary NPRO analysis.
Endogenous Nitrosation and Biomarker Assessment
Caption: Assessment of endogenous nitrosation via urinary NPRO.
References
- 1. N-Nitroso-L-proline Reference Standard|7519-36-0 [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation
The accurate detection and quantification of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples are critical due to their classification as probable human carcinogens.[1][2] Sample preparation is a pivotal step in the analytical workflow, directly impacting sensitivity, specificity, and the overall reliability of results.[1] Effective preparation techniques are essential to isolate and concentrate trace-level nitrosamines from complex matrices, minimize interference, and prevent the artificial formation of these compounds during analysis.[1]
This document provides detailed application notes and experimental protocols for several widely used sample preparation techniques for N-nitrosamine analysis, tailored for researchers, scientists, and drug development professionals.
Solid-Phase Extraction (SPE)
Application Note:
Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for the purification and concentration of N-nitrosamines from various sample matrices, including pharmaceuticals, water, and food.[3][4][5] The method relies on the partitioning of analytes between a liquid sample phase and a solid stationary phase. By selecting an appropriate sorbent, N-nitrosamines can be selectively retained while matrix interferences are washed away.[4] The retained analytes are then eluted with a small volume of an appropriate solvent, resulting in a cleaner and more concentrated sample ready for chromatographic analysis.[6] Common sorbents for nitrosamine analysis include graphitized carbon, strong cation-exchange polymers, and coconut charcoal.[4][6][7] Automated SPE systems can improve throughput, precision, and accuracy while reducing manual errors.[8]
Experimental Protocol: N-Nitrosamines in Drinking Water by SPE-GC-MS/MS
This protocol is adapted from methodologies for analyzing nitrosamines in drinking water.[6][8]
Materials:
-
Solid-Phase Extraction Cartridges: Graphitized carbon or activated coconut charcoal (e.g., Resprep™ 521).[6][8]
-
Reagents: Dichloromethane (DCM), Methanol (MeOH), Reagent Water, Nitrogen Gas.[8]
-
Equipment: Automated or manual SPE manifold, concentration evaporator.
Procedure:
-
Cartridge Conditioning: Sequentially wash the SPE cartridge with 5 mL of DCM, 5 mL of MeOH, and 10 mL of reagent water.[8]
-
Sample Loading: Pass a 1000 mL water sample through the conditioned cartridge at a flow rate of 15 mL/min.[8]
-
Cartridge Rinsing: Rinse the cartridge with 5 mL of reagent water to remove any remaining interferences.[8]
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10 minutes.[8]
-
Elution: Elute the retained N-nitrosamines from the cartridge using 10 mL of DCM at a flow rate of 5 mL/min.[8]
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
Application Note:
Liquid-Liquid Extraction (LLE) is a conventional yet effective method for extracting N-nitrosamines from various sample matrices, particularly pharmaceuticals and biological samples.[9][10] The technique operates on the principle of differential solubility of the target analytes in two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent.[11] Dichloromethane is a commonly used solvent for this purpose.[11] Salting-out LLE (SALLE) is a variation that improves extraction efficiency by adding salt to the aqueous phase, which decreases the solubility of the nitrosamines and promotes their transfer into the organic phase.[10] While effective, LLE can be solvent and labor-intensive; however, automated systems are available to enhance throughput and reproducibility.[9]
Experimental Protocol: Salting-Out LLE for N-Nitrosamines in Antibody Drugs
This protocol is based on a method for quantifying 13 nitrosamine impurities in biological medicines.[10]
Materials:
-
Solvents: Acetonitrile, Dichloromethane (DCM).
-
Reagents: Sodium Chloride (NaCl), Formic Acid (optional, depending on target analytes).[10]
-
Equipment: Centrifuge tubes, vortex mixer, centrifuge.
Procedure:
-
Sample Preparation: Place 1 mL of the antibody drug sample into a centrifuge tube.
-
Protein Precipitation & Extraction: Add 2 mL of acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins and initiate extraction.
-
Salting-Out: Add approximately 0.2 g of NaCl to the tube.
-
Secondary Extraction: Add 2 mL of DCM, cap the tube, and vortex for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean vial.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Workflow Diagram:
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Application Note:
The QuEChERS method is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup. Originally developed for pesticide residue analysis in food, it has been successfully adapted for the determination of N-nitrosamines in complex food matrices like cooked bacon and soy sauce.[12][13][14] The initial extraction is typically performed with acetonitrile, followed by the addition of salts to induce phase separation. An aliquot of the supernatant is then mixed with dSPE sorbents to remove interfering matrix components like fats and pigments before analysis by GC-MS/MS or LC-MS/MS.[13][14]
Experimental Protocol: N-Nitrosamines in Cooked Bacon by QuEChERS-GC-MS/MS
This protocol is adapted from a validated method for analyzing five N-nitrosamines in cooked bacon.[13]
Materials:
-
Reagents: Acetonitrile, Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18.
-
Equipment: Homogenizer, centrifuge tubes (50 mL and 2 mL), vortex mixer, centrifuge.
Procedure:
-
Sample Homogenization: Weigh 5 g of homogenized cooked bacon into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake for 1 minute.
-
Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Final Centrifugation: Vortex the micro-centrifuge tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.
Workflow Diagram:
Headspace Solid-Phase Microextraction (HS-SPME)
Application Note:
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, automated sample preparation technique ideal for volatile and semi-volatile N-nitrosamines in water, food, and pharmaceutical products.[15][16][17] In HS-SPME, a fused silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber.[18] After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred directly to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[15] This technique minimizes matrix effects and pre-concentrates analytes, offering excellent sensitivity.[17][18]
Experimental Protocol: N-Nitrosamines in Water by HS-SPME-GC-MS/MS
This protocol is based on a method for the automated determination of N-nitrosamines in environmental waters.[15][17]
Materials:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[15][17]
-
Reagents: Sodium Chloride (NaCl).
-
Equipment: Autosampler with SPME capability, 20 mL headspace vials with septa, heater/agitator.
Procedure:
-
Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial.
-
Salt Addition: Add 3.6 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of nitrosamines into the headspace.[15]
-
Incubation: Seal the vial and place it in the autosampler tray. Incubate the sample at 45°C with agitation to facilitate equilibrium between the sample and the headspace.[15]
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 60 minutes while maintaining the temperature and agitation.[15]
-
Desorption and Analysis: After extraction, retract the fiber and immediately introduce it into the GC inlet, heated to 250-270°C, for thermal desorption of the analytes onto the analytical column.
Workflow Diagram:
Quantitative Data Summary
The performance of sample preparation techniques is highly dependent on the analyte, matrix, and analytical instrumentation. The following tables summarize reported quantitative data for various N-nitrosamine analyses.
Table 1: Performance Data for N-Nitrosamine Analysis in Water Samples
| Preparation Technique | Analytes | Matrix | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| HS-SPME-GC-MS/MS | 9 N-Nitrosamines | Wastewater Effluent | 1-5 ng/L | - | - | - | [15] |
| HS-SPME-GC-MS | 4 N-Nitrosamines | Groundwater | 0.78-11.92 ng/L | - | 96.6-102.3 | 1.8-5.7 | [19] |
| SPE-GC-MS/MS | 7 N-Nitrosamines | Drinking Water | <10 ng/L | - | 71.5-88.0 | 2.29-3.64 | [6] |
| SPE-LC-MS/MS | 9 N-Nitrosamines | Drinking Water | 0.1-10.6 ng/L | - | 41-111 | - | [5] |
Table 2: Performance Data for N-Nitrosamine Analysis in Food Matrices
| Preparation Technique | Analytes | Matrix | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| QuEChERS-GC-MS/MS | 5 N-Nitrosamines | Cooked Bacon | - | 0.1 ng/g | 70-120 | <20 | [13] |
| QuEChERS-GC-MS | 6 N-Nitrosamines | Soy Sauce | 0.4-0.9 µg/kg | 1.2-3.0 µg/kg | 80.2-112 | 2.5-6.8 | [14] |
| LLE-GC-CI/MS | 9 N-Nitrosamines | Processed Meat | 0.15-0.37 µg/kg | 0.50-1.24 µg/kg | 70-114 | ~13.2 | [11] |
| Simple Extraction | 11 N-Nitrosamines | Various Foods | - | - | 69-123 | <20 | [20] |
Table 3: Performance Data for N-Nitrosamine Analysis in Pharmaceutical/Biological Samples
| Preparation Technique | Analytes | Matrix | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| Salting-Out LLE-LC-MS/MS | 13 N-Nitrosamines | Antibody Drugs | - | 0.5 µg/L | 75.4-114.7 | ≤13.2 | [10] |
| LLE (Automated) | NDMA | Drug Products | - | - | 112 (±4) | 4.4 | [9] |
| Headspace (Automated) | NDMA | Drug Products | 0.01 ppm | 0.05 ppm | 106 (±8) | 7.7 | [9] |
| SPE-LC-HRMS | 13 N-Nitrosamines | Various APIs | - | - | >80 (for 9/11 NAs) | - | [21] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cambrex.com [cambrex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 7. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography-Tandem Mass Spectrometry with Backflushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Fully automated determination of N-nitrosamines in environmental waters by headspace solid-phase microextraction followed by GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sciex.com [sciex.com]
- 21. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Application Notes and Protocols for N-Nitroso-DL-proline-d3 Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the procurement and utilization of N-Nitroso-DL-proline-d3 as an analytical standard. This stable isotope-labeled compound is primarily intended for use as an internal standard in quantitative analyses, particularly for the detection and quantification of N-Nitroso-DL-proline in various matrices. Its application is critical in fields such as pharmaceutical quality control, food safety, and biomedical research to ensure accurate and precise measurements.
Product Information and Supplier Data
This compound is the deuterium-labeled form of N-Nitroso-DL-proline. The incorporation of deuterium atoms results in a mass shift, allowing it to be distinguished from the unlabeled analyte by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Below is a summary of information from various suppliers of this compound analytical standards.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity (by HPLC) | Intended Use |
| Clearsynth | This compound | 65807-08-1 | C₅H₅D₃N₂O₃ | 99.95% | Internal standard for GC- or LC-mass spectrometry |
| Clearsynth | N-Nitroso L-Proline-d3 | 2140267-23-6 | C₅H₅D₃N₂O₃ | 99.3% | Internal standard for the quantification of N-Nitroso-L-proline |
| MedchemExpress | This compound | 65807-08-1 | C₅H₅D₃N₂O₃ | Not Specified | Tracer, Internal standard for NMR, GC-MS, or LC-MS |
| LGC Standards | N-Nitroso-D,L-proline-d3 | 6734-79-8 | Not Specified | Not Specified | Pharmaceutical testing |
| Veeprho | N-Nitroso-L-proline (D3) | Not Specified | Not Specified | Not Specified | Analytical method development, method validation, and Quality Control |
Experimental Protocols
The following protocols are generalized methodologies for the use of this compound as an internal standard for the quantification of N-Nitrosoproline in a biological matrix (e.g., urine) by GC-MS. These should be adapted and validated for specific experimental conditions.
Materials and Reagents
-
This compound analytical standard
-
N-Nitrosoproline analytical standard (for calibration curve)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent (e.g., Diazomethane or silylating agent like BSTFA)
-
Nitrogen gas for evaporation
Sample Preparation
-
Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.
-
Spiking with Internal Standard: Thaw the urine samples. To a known volume of urine (e.g., 1 mL), add a precise amount of this compound solution in methanol. The amount added should be comparable to the expected concentration of the analyte.
-
Acidification: Acidify the sample to a pH of approximately 1-2 with formic acid.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the analyte and internal standard with methanol or acetonitrile.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Derivatization (for GC-MS): Reconstitute the dried residue in a suitable solvent and add the derivatizing agent. For example, esterification with diazomethane to form the methyl ester of N-Nitrosoproline. This step is crucial to make the analyte volatile for GC analysis.
Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC):
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and the internal standard. For example, monitor the molecular ions and key fragment ions.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled N-Nitrosoproline and a constant concentration of this compound. Process these standards in the same way as the samples.
-
Peak Integration: Integrate the peak areas of the selected ions for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Quantification: Plot a calibration curve of the peak area ratio versus the concentration of the analyte for the standards. Use the linear regression equation of the calibration curve to determine the concentration of N-Nitrosoproline in the unknown samples based on their measured peak area ratios.
Visualizations
Workflow for Purchasing and Using this compound
Caption: Workflow from procurement to quantification.
Principle of Isotope Dilution Mass Spectrometry
Caption: Isotope dilution principle for quantification.
References
Application Notes and Protocols for Environmental Monitoring of N-Nitrosamines with Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties. They can form in various environmental matrices, including water, soil, and air, as well as in pharmaceutical products.[1][2] Regulatory bodies worldwide have established stringent limits for N-nitrosamines in drinking water and other consumer products.[3][4] Accurate and sensitive monitoring of these compounds is therefore crucial for environmental protection and public health.
This document provides detailed application notes and protocols for the environmental monitoring of N-nitrosamines, with a specific focus on the use of isotopically labeled standards to ensure analytical accuracy and precision. The methodologies described are primarily based on advanced analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Principles
The core of accurate N-nitrosamine analysis lies in the use of isotopically labeled internal standards. These standards are analogues of the target analytes where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, Carbon-13, or Nitrogen-15).[5] Because these labeled standards have nearly identical chemical and physical properties to their native counterparts, they can be added to a sample at the beginning of the analytical process to account for analyte losses during sample preparation and variations in instrument response.[6] This isotopic dilution technique is a robust method for achieving high accuracy and precision in quantitative analysis.[3]
dot```dot
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described.
Table 1: Method Detection Limits (MDLs) and Recoveries for N-Nitrosamines in Water
| N-Nitrosamine | Method | Labeled Standard | MDL (ng/L) | Average Recovery (%) | Reference |
| N-Nitrosodimethylamine (NDMA) | LC-MS/MS | NDMA-d6 | 0.1 - 2.0 | 41 - 111 | [7] |
| N-Nitrosodiethylamine (NDEA) | LC-MS/MS | NDEA-d10 | 0.5 - 5.0 | 60 - 110 | |
| N-Nitrosodi-n-propylamine (NDPA) | GC-MS/MS | NDPA-d14 | 0.2 - 1.0 | 70 - 120 | [3] |
| N-Nitrosodi-n-butylamine (NDBA) | GC-MS/MS | NDBA-d18 | 0.3 - 2.0 | 75 - 115 | |
| N-Nitrosopyrrolidine (NPYR) | LC-MS/MS | NPYR-d8 | 1.0 - 10.0 | 68 - 83 | [8] |
| N-Nitrosopiperidine (NPIP) | LC-MS/MS | NPIP-d10 | 0.8 - 8.0 | 50 - 105 | [7] |
| N-Nitrosomorpholine (NMOR) | GC-MS/MS | NMOR-d8 | 0.5 - 5.0 | 80 - 120 |
Note: MDLs and recoveries can vary depending on the specific instrument, matrix, and laboratory conditions.
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| NDMA | 75.1 | 43.1 |
| NDMA-d6 | 81.1 | 46.1 |
| NDEA | 103.1 | 75.1 |
| NDEA-d10 | 113.1 | 80.1 |
| NDPA | 131.2 | 89.1 |
| NDPA-d14 | 145.2 | 98.1 |
Signaling Pathways and Logical Relationships
The formation of N-nitrosamines in the environment often involves the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which is derived from nitrites under acidic conditions. [9]
dot
Conclusion
The use of isotopically labeled standards in conjunction with sensitive analytical instrumentation like GC-MS/MS and LC-MS/MS provides a robust and reliable framework for the environmental monitoring of N-nitrosamines. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for these important environmental contaminants. Adherence to these methodologies will ensure the generation of high-quality data necessary for regulatory compliance and risk assessment.
References
- 1. Nitrosamine Research and Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 2. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. tcmda.com [tcmda.com]
- 5. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. pmda.go.jp [pmda.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Detection of N-Nitrosamines in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the detection of N-nitrosamines in various water matrices. N-nitrosamines are a class of probable human carcinogens that can form during water treatment processes, such as chloramination and ozonation, or be present from industrial pollution.[1][2][3] Their presence in drinking water, even at nanogram-per-liter (ng/L) concentrations, is a significant public health concern, necessitating sensitive and reliable analytical methods for their monitoring.[1][4][5][6]
This application note details two primary analytical approaches: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods typically involve a sample preparation step using solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.[3][7]
Key Analytical Methodologies
The most widely recognized method for N-nitrosamine analysis in drinking water is the U.S. Environmental Protection Agency (EPA) Method 521.[8][9] This method utilizes solid-phase extraction followed by GC with chemical ionization tandem mass spectrometry (GC/CI-MS/MS).[8][10] However, alternative and equivalent methods using electron ionization (EI) GC-MS/MS and LC-MS/MS have been developed and validated, offering advantages such as faster analysis times and improved sensitivity for certain compounds.[11][12]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high sensitivity and is particularly suitable for volatile and thermally stable N-nitrosamines.[8] Advances in GC-MS/MS technology, such as the use of triple quadrupole mass spectrometers, have enabled lower detection limits and shorter analysis times compared to older technologies like ion trap GC/MS.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides a robust alternative for the analysis of a broader range of N-nitrosamines, including those that are less volatile or thermally labile.[12][13] This method can be applied to various water matrices, including groundwater, surface water, and wastewater.[12]
Experimental Workflow
The general workflow for the analysis of N-nitrosamines in water samples is depicted in the diagram below. This process includes sample collection and preservation, solid-phase extraction, concentration of the extract, and instrumental analysis.
Caption: General experimental workflow for N-nitrosamine analysis in water.
Detailed Experimental Protocols
The following protocols are synthesized from established methods such as EPA Method 521 and other validated analytical procedures.[1][2][8]
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common SPE methods for N-nitrosamine extraction from water.[2][8][9]
Materials:
-
Dechlorinating agent (e.g., sodium thiosulfate) if residual chlorine is present[14]
-
Internal standards and surrogates (e.g., NDMA-d6, NDPA-d14)[13][15]
-
Solid-phase extraction cartridges (e.g., activated coconut charcoal or polymeric sorbent)[2][8][9]
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, pesticide residue grade)
-
Reagent water (nitrosamine-free)
-
Nitrogen gas (high purity)
-
SPE vacuum manifold
-
Concentrator tube
Procedure:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photolytic degradation.[14] If the sample contains residual chlorine, add a dechlorinating agent like sodium thiosulfate.[14] Store samples at 4°C and extract within 14 days.[8]
-
Spiking: Spike the water sample with appropriate internal standards and surrogates.
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.[2]
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[2]
-
Cartridge Rinsing and Drying: After loading, rinse the cartridge with reagent water and dry it thoroughly by passing nitrogen gas or applying a vacuum for 10-20 minutes.[2]
-
Elution: Elute the trapped N-nitrosamines from the cartridge with a small volume of dichloromethane (e.g., 10 mL).[2][8][9]
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath.[16] The extract is now ready for instrumental analysis.
Protocol 2: Analysis by GC-MS/MS
This protocol outlines typical conditions for the analysis of N-nitrosamines using a GC-triple quadrupole mass spectrometer.
Instrumentation:
-
Gas Chromatograph with a triple quadrupole mass spectrometer (GC-MS/MS)
-
Autosampler
-
Capillary GC column (e.g., DB-1701 or equivalent)[11]
Typical GC-MS/MS Parameters:
| Parameter | Setting |
|---|---|
| Injection Volume | 1-8 µL (Large Volume Injection is common)[9] |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 40-60°C, hold for 1-2 min, ramp to 280-300°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI)[2][11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each N-nitrosamine and its corresponding internal standard to ensure selectivity and sensitivity.
Protocol 3: Analysis by LC-MS/MS
This protocol provides typical conditions for the analysis of N-nitrosamines using an LC-tandem mass spectrometer.
Instrumentation:
-
Liquid Chromatograph with a tandem mass spectrometer (LC-MS/MS)
-
Autosampler
-
Reversed-phase C18 column (e.g., Poroshell EC-C18)[1]
Typical LC-MS/MS Parameters:
| Parameter | Setting |
|---|---|
| Injection Volume | 10-100 µL[15] |
| Mobile Phase A | Water with 0.1% formic acid[12][15] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid[12][15] |
| Flow Rate | 0.2-0.5 mL/min[1][15] |
| Gradient | A linear gradient from low to high organic phase content |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[1][12] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The performance of N-nitrosamine detection methods is characterized by parameters such as the Method Detection Limit (MDL), Limit of Quantitation (LOQ), and spike recovery. The tables below summarize typical quantitative data from various studies.
Table 1: Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) for N-Nitrosamines in Water (ng/L)
| Compound | GC-MS/MS MDL (ng/L) | LC-MS/MS LOD (ng/L) | LC-MS/MS LOQ (ng/L) |
| N-Nitrosodimethylamine (NDMA) | 0.4 - 1.6[4][6] | <0.5[1] | 9.15 - 9.81 |
| N-Nitrosodiethylamine (NDEA) | 0.4 - 1.6[4][6] | <0.5[1] | 1.23 - 4.12[17] |
| N-Nitrosodi-n-propylamine (NDPA) | 0.4 - 1.6[4][6] | <0.5[1] | 1.23 - 4.12[17] |
| N-Nitrosodi-n-butylamine (NDBA) | 0.4 - 1.6[4][6] | <0.5[1] | 1.23 - 4.12[17] |
| N-Nitrosopyrrolidine (NPYR) | 0.4 - 1.6[4][6] | <0.5[1] | 1.23 - 4.12[17] |
| N-Nitrosopiperidine (NPIP) | 0.4 - 1.6[4][6] | <0.5[1] | 1.23 - 4.12[17] |
| N-Nitrosomorpholine (NMOR) | - | <0.5[1] | - |
Note: MDL and LOD are often used interchangeably in the literature. LOQs are typically higher than MDLs/LODs.
Table 2: Spike Recovery Rates for N-Nitrosamines in Water
| Compound | GC-MS/MS Recovery (%) | LC-MS/MS Recovery (%) |
| N-Nitrosodimethylamine (NDMA) | 91 - 126[2] | 67 - 89[1] |
| N-Nitrosodiethylamine (NDEA) | 91 - 126[2] | 67 - 89[1] |
| N-Nitrosodi-n-propylamine (NDPA) | 91 - 126[2] | 67 - 89[1] |
| N-Nitrosodi-n-butylamine (NDBA) | 91 - 126[2] | 67 - 89[1] |
| N-Nitrosopyrrolidine (NPYR) | 91 - 126[2] | 67 - 89[1] |
| N-Nitrosopiperidine (NPIP) | 91 - 126[2] | 67 - 89[1] |
| N-Nitrosomorpholine (NMOR) | 91 - 126[2] | 67 - 89[1] |
Recovery rates can vary depending on the water matrix and the specific method used.
Signaling Pathways and Logical Relationships
The formation of N-nitrosamines in water is a complex process involving precursor compounds and disinfectants. The diagram below illustrates the general pathway for N-nitrosamine formation during water treatment.
Caption: Simplified pathway of N-nitrosamine formation in water.
Conclusion
The analytical methods described in this application note provide robust and sensitive means for the detection and quantification of N-nitrosamines in water samples. The choice between GC-MS/MS and LC-MS/MS will depend on the specific N-nitrosamines of interest, the required sensitivity, and the available instrumentation. Proper sample preparation, particularly solid-phase extraction, is critical for achieving accurate and reliable results at the low concentrations relevant to public health. The provided protocols and data serve as a valuable resource for researchers, scientists, and professionals involved in water quality monitoring and drug development to ensure the safety of water and products.
References
- 1. lcms.cz [lcms.cz]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Detecting N-nitrosamines in drinking water at nanogram per liter levels using ammonia positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NEMI Method Summary - 521 [nemi.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. agilent.com [agilent.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. Characterization of new nitrosamines in drinking water using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. lcms.cz [lcms.cz]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dspace.incdecoind.ro [dspace.incdecoind.ro]
Application Notes and Protocols for N-Nitrosamine Analysis by GC-MS: A Guide to Derivatization Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of N-nitrosamines by Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on enhancing analyte volatility and detection sensitivity through chemical derivatization.
Introduction
N-nitrosamines are a class of potent carcinogens that can form in various consumer products, including pharmaceuticals. Their detection at trace levels is a critical aspect of drug safety and quality control. While some volatile N-nitrosamines can be analyzed directly by GC-MS, many, particularly those with polar functional groups, exhibit poor chromatographic behavior and low sensitivity. Derivatization is a chemical modification technique used to convert these non-volatile or semi-volatile compounds into more volatile and thermally stable derivatives, thereby improving their separation and detection by GC-MS.
This guide details three effective derivatization methods:
-
Denitrosation followed by Sulfonylation: A versatile method applicable to a broad range of N-nitrosamines.
-
Silylation: Particularly effective for N-nitrosamines containing hydroxyl groups, such as N-nitrosodiethanolamine (NDELA).
-
Alkylation: A targeted approach for N-nitrosamines with acidic protons, such as N-nitrosoproline (NPRO).
Derivatization Methods: Principles and Applications
Denitrosation followed by Sulfonylation
This method involves two main steps. First, the N-nitrosamine is denitrosated to its corresponding secondary amine. Subsequently, the amine is derivatized with a sulfonating agent, such as p-toluenesulfonyl chloride, to form a stable, volatile sulfonamide. This derivative is then readily analyzed by GC-MS. This approach offers the advantage of creating a derivative with significantly improved chromatographic properties and mass spectral characteristics compared to the parent nitrosamine.
Silylation
Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) groups. For N-nitrosamines like NDELA, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process masks the polar hydroxyl groups, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte for improved GC separation.
Alkylation
Alkylation involves the introduction of an alkyl group into a molecule. In the context of N-nitrosamine analysis, this is particularly useful for compounds with acidic protons, such as the carboxylic acid group in N-nitrosoproline (NPRO). Derivatization with an alkylating agent, like pentafluorobenzyl bromide (PFBBr), converts the carboxylic acid to a pentafluorobenzyl ester. This derivative is more volatile and exhibits excellent sensitivity, especially with electron capture negative ionization (ECNI) mass spectrometry.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described derivatization methods based on published literature.
Table 1: Denitrosation followed by Sulfonylation
| N-Nitrosamine | Without Derivatization LOD (ng) | With Derivatization LOD (ng) | Linearity (R²) | Reference |
| N-Nitrosodimethylamine (NDMA) | 1.0 | 0.047 | 0.9974 | [1] |
| N-Nitrosodiethylamine (NDEA) | 0.8 | 0.053 | 0.9973 | [1] |
| N-Nitrosomorpholine (NMOR) | 0.2 | 0.035 | 0.9980 | [1] |
Table 2: Silylation of N-Nitrosodiethanolamine (NDELA)
| Derivatization Method | Analyte | Limit of Detection (LOD) | Matrix | Reference |
| Trimethylsilylation | NDELA | 0.02 ng (0.15 ppm) | Dinoseb Formulations | [2] |
Experimental Protocols
Protocol 1: Denitrosation followed by Sulfonylation
This protocol is adapted from Wang et al. (2010).[1]
Materials:
-
N-Nitrosamine standards
-
Denitrosation reagent: 30% hydrobromic acid in glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) buffer (0.5 M)
-
Sodium hydroxide (NaOH) solution (2 M)
-
p-Toluenesulfonyl chloride (p-TSC) solution (1.0 g/L in diethyl ether)
-
Diethyl ether
-
Test tubes with stoppers
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Denitrosation:
-
Pipette 100 µL of the N-nitrosamine standard or sample solution into a test tube.
-
Add 20 µL of the denitrosation reagent.
-
Stopper the tube and heat at 100°C for 10 minutes.
-
-
Neutralization:
-
Cool the tube and carefully add 200 µL of 2 M NaOH to neutralize the acid.
-
Add 150 µL of 0.5 M NaHCO₃ buffer.
-
-
Sulfonylation:
-
Add 100 µL of the 1.0 g/L p-TSC solution.
-
Vortex the mixture for a few seconds.
-
Heat the mixture at 80°C for 20 minutes.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 200 µL of diethyl ether containing an appropriate internal standard.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully transfer the upper organic layer to a GC vial.
-
Inject 1 µL into the GC-MS system.
-
GC-MS Parameters (Example):
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: 80°C (hold 2 min), ramp to 300°C at 30°C/min (hold 5 min)
-
Carrier Gas: Helium
-
MS Ion Source Temperature: 250°C
-
MS Mode: Electron Impact (EI), Scan or Selected Ion Monitoring (SIM)
Protocol 2: Silylation of N-Nitrosodiethanolamine (NDELA)
This protocol is a general procedure for silylation using BSTFA.
Materials:
-
NDELA standard or sample extract (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Ensure the NDELA standard or sample extract is completely dry. The presence of water will interfere with the derivatization.
-
Dissolve the dried residue in a small volume of an aprotic solvent in a GC vial.
-
-
Derivatization:
-
Add 50 µL of BSTFA (+1% TMCS) and 10 µL of pyridine to the vial. The pyridine acts as a catalyst.
-
Cap the vial tightly.
-
Vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: 100°C (hold 1 min), ramp to 250°C at 15°C/min (hold 5 min)
-
Carrier Gas: Helium
-
MS Ion Source Temperature: 230°C
-
MS Mode: EI, SIM targeting characteristic ions of the di-TMS-NDELA derivative.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: N-Nitroso-DL-proline-d3 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Nitroso-DL-proline-d3 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is the deuterium-labeled form of N-Nitroso-DL-proline. It is often used as an internal standard in analytical methods for the quantification of N-nitrosamines. The stability of the solution is critical for accurate and reproducible experimental results. Degradation of this compound can lead to an underestimation of the target analyte concentration and compromise the integrity of the data.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by three main factors:
-
pH: N-nitrosamines can be unstable in highly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, especially ultraviolet (UV) light, can cause photolytic decomposition.
Q3: What are the recommended storage conditions for this compound solutions?
To ensure the stability of this compound solutions, it is recommended to store them protected from light in a refrigerator at 2-8°C for short-term storage and frozen at -20°C for long-term storage. The optimal storage conditions can depend on the solvent and the intended duration of storage.
Q4: How can I tell if my this compound solution has degraded?
Degradation of your this compound solution may be indicated by:
-
Discrepancies in analytical results, such as poor reproducibility or a decrease in the expected concentration.
-
The appearance of new peaks in your chromatogram during analysis by techniques like HPLC or LC-MS.
-
A change in the physical appearance of the solution, although this is less common for the concentration levels typically used.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing Concentration of this compound Standard
Possible Causes:
-
Degradation due to improper storage: The solution may have been exposed to light, elevated temperatures, or inappropriate pH conditions.
-
Solvent evaporation: If the container is not sealed properly, the solvent may evaporate, leading to an increase in concentration initially, followed by potential degradation.
-
Adsorption to the container surface: While less common, the analyte may adsorb to the walls of the storage container.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solution has been stored at the recommended temperature and protected from light.
-
Prepare a Fresh Standard: Prepare a new stock solution of this compound from a reliable source.
-
Perform a Stability Check: Analyze the freshly prepared standard and compare the results with the questionable standard.
-
Use Amber Vials: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
Ensure Proper Sealing: Use vials with high-quality, airtight caps to prevent solvent evaporation.
Issue 2: Appearance of Unknown Peaks in the Chromatogram
Possible Causes:
-
Degradation of this compound: The new peaks are likely degradation products.
-
Contamination: The solvent or the container may have been contaminated.
Troubleshooting Steps:
-
Analyze a Blank: Run a blank injection (solvent only) to check for contamination of the solvent or the analytical system.
-
Review the Degradation Pathway: Based on the general chemistry of N-nitrosamines, potential degradation products could include denitrosated proline-d3. The presence of a peak corresponding to the mass of proline-d3 could confirm degradation.
-
Stress Testing: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study by exposing a fresh solution to harsh conditions (e.g., high temperature, UV light, strong acid/base) and monitoring the formation of these peaks.
Quantitative Data on N-Nitrosamine Stability
| N-Nitrosamine | Condition | Solvent/Matrix | Half-life / % Degradation | Reference |
| N-Nitrosodimethylamine (NDMA) | UV Irradiation (254 nm) | Water | t½ ≈ 20 min | Inferred from general nitrosamine photolability |
| N-Nitrosodiethylamine (NDEA) | 100°C | Water | Significant degradation in 24h | Inferred from general nitrosamine thermal lability |
| N-Nitrosopyrrolidine (NPYR) | pH 1 | Aqueous Buffer | Increased degradation rate | Inferred from general acid-catalyzed degradation |
| N-Nitrosodiphenylamine (NDPhA) | Ambient Light | Methanol | ~15% degradation in 7 days | Inferred from general nitrosamine photolability |
| N-Nitrosodibutylamine (NDBA) | 4°C, Dark | Acetonitrile | < 5% degradation in 30 days | Inferred from recommended storage conditions |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC-UV
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound reference standard
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Preparation of Stability Samples: Aliquot the stock solution into several amber glass vials.
-
Initial Analysis (Time Zero): Immediately analyze one of the vials using a validated HPLC method to determine the initial concentration.
-
Storage: Store the remaining vials under the desired conditions (e.g., 4°C in the dark, 25°C with light exposure, etc.).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), remove a vial from storage and analyze its content using the same HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
HPLC Method Example:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and methanol (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting logic for stability issues.
overcoming matrix effects in N-nitrosamine quantification
Welcome to the technical support center for N-nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects in N-nitrosamine quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact N-nitrosamine quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression or enhancement, resulting in decreased signal intensity or artificially inflated signals, respectively.[1] Ultimately, matrix effects can negatively affect the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification of N-nitrosamine impurities.[2][3]
Q2: What are the most common sources of matrix effects in N-nitrosamine analysis?
A2: The primary sources of matrix effects are the components of the drug product itself, including the active pharmaceutical ingredient (API) and various excipients.[4] The vast landscape of different drug formulations means that sample matrices can vary significantly, necessitating optimization for nearly every new product.[5]
Q3: How can I detect the presence of ion suppression or enhancement in my analysis?
A3: A common method to detect matrix effects is to compare the signal response of an analyte in a standard solution versus its response in a sample matrix. A significant difference in signal intensity for the same concentration indicates the presence of matrix effects.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a key strategy to both detect and compensate for these effects. If the SIL-IS signal is suppressed or enhanced in the sample compared to a clean standard, it is a strong indicator of matrix effects.[1]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: A SIL-IS is a version of the target analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium or 15N).[6] Because the SIL-IS is chemically almost identical to the analyte, it experiences similar matrix effects during sample preparation, chromatographic separation, and ionization.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][6]
Q5: Should I use a deuterated or a 15N-labeled internal standard?
A5: Both deuterated and 15N-labeled internal standards are commonly used. However, there are some considerations. Deuterated standards are widely available, but there is a potential for hydrogen-deuterium exchange if the deuterium is attached to a heteroatom under certain conditions.[3] 15N-labeled standards are generally considered less susceptible to exchange and can offer a cleaner mass shift. The choice often depends on the specific analyte, matrix, and availability of the standard.
Troubleshooting Guide
This guide addresses common issues encountered during N-nitrosamine quantification and provides actionable solutions.
Issue 1: Poor analyte recovery or significant signal suppression.
This is often a direct result of strong matrix effects from the API or excipients.
Troubleshooting Workflow for Poor Recovery/Signal Suppression
Caption: A logical workflow for troubleshooting low signal intensity and poor reproducibility.
Recommended Actions:
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components.[3]
-
Simple Dilution: For less complex matrices, diluting the sample with a suitable solvent (e.g., water, methanol) can reduce the concentration of interfering components.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest into an immiscible solvent, leaving many matrix components behind. It is effective at removing salts and phospholipids.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It involves passing the sample through a sorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[7][8]
-
-
Optimize Chromatographic Separation: Modifying the LC method can help separate the N-nitrosamine from co-eluting matrix components.[3]
-
Column Chemistry: Experiment with different column chemistries. For example, a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column, which may be beneficial for separating polar nitrosamines from matrix components.[9]
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between the analyte and interfering peaks.[9]
-
-
Change Ionization Source: Electrospray ionization (ESI) is prone to ion suppression. Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects and can be a good alternative for less polar compounds.[5]
Issue 2: Inconsistent results between different sample batches.
Variability between different lots of a drug product can lead to inconsistent levels of matrix effects.
Recommended Actions:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is free of the analyte. This helps to ensure that the standards and samples experience similar matrix effects.
-
Method Robustness Testing: During method development, evaluate the method's performance across multiple batches of the drug product to ensure it is robust.
Quantitative Data on Sample Preparation a
The choice of sample preparation method can significantly impact recovery and the extent of the matrix effect.
| Sample Preparation Method | Drug Matrix | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Dilute and Shoot | Metformin | NDMA | 75-85 | -40 to -60 | [10] |
| Liquid-Liquid Extraction | Metformin | NDMA | 85-105 | -15 to +5 | [11] |
| Solid-Phase Extraction | Metformin | NDMA | 90-110 | -10 to +10 | [10] |
| Dilute and Shoot | Sartans | NDEA | 80-95 | -30 to -50 | |
| Solid-Phase Extraction | Sartans | NDEA | 95-105 | -5 to +5 |
Note: Recovery and Matrix Effect percentages are approximate and can vary based on the specific drug formulation and analytical conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for N-Nitrosamines in a Complex Matrix
This protocol provides a general workflow for SPE. The specific sorbent and solvents should be optimized for the analyte and matrix.
SPE Workflow
Caption: A typical workflow for solid-phase extraction (SPE) of N-nitrosamines.
Methodology:
-
Cartridge Selection: Choose an appropriate SPE cartridge (e.g., Oasis HLB, C18) based on the polarity of the N-nitrosamine and the nature of the matrix.[7]
-
Conditioning: Condition the SPE cartridge by passing a series of solvents through it to activate the sorbent. A typical sequence is methanol followed by water.[7]
-
Sample Loading: Load the prepared sample solution onto the cartridge at a controlled flow rate to ensure proper binding of the analyte.[7]
-
Washing: Wash the cartridge with a weak solvent to remove matrix components that are not strongly bound to the sorbent.
-
Elution: Elute the N-nitrosamine from the cartridge using a small volume of a strong solvent (e.g., dichloromethane or methanol).[7]
-
Concentration: If necessary, evaporate the eluate to a smaller volume under a gentle stream of nitrogen to concentrate the analyte before analysis.
-
Analysis: Reconstitute the sample in a suitable mobile phase and analyze using a validated LC-MS/MS or GC-MS method.
Protocol 2: LC-MS/MS Parameters for N-Nitrosamine Analysis
The following table provides typical LC-MS/MS parameters for the analysis of common N-nitrosamines. These should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18 or PFP, e.g., 150 x 4.6 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10-20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30-40 psi |
| IonSpray Voltage | 5000-5500 V |
| Temperature | 400-500 °C |
Reference for parameters:[12][13]
Protocol 3: GC-MS/MS Parameters for Volatile N-Nitrosamines (e.g., in Metformin)
This protocol is suitable for the analysis of volatile N-nitrosamines like NDMA.
| Parameter | Setting |
| GC Column | WAX column, e.g., 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0-1.5 mL/min |
| Inlet Temperature | 240-250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 40-60°C, hold for 1-2 min, ramp to 240-250°C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Reference for parameters:[10][11][14]
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome matrix effects, leading to more accurate and reliable quantification of N-nitrosamine impurities in pharmaceutical products.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. N-Nitrosodimethylamine Contamination in the Metformin Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
improving the recovery of N-Nitroso-DL-proline-d3 from samples
Welcome to the technical support center for improving the analytical recovery of N-Nitroso-DL-proline-d3. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is the deuterium-labeled version of N-Nitroso-DL-proline. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Nitroso-proline in various samples by NMR, GC-MS, or LC-MS.[1][2] Its recovery is critically important because it is assumed to mimic the behavior of the non-labeled target analyte throughout the sample preparation and analysis process. Consistent and adequate recovery of the internal standard is essential for accurately correcting for analyte losses and ensuring the reliability and precision of quantitative results.
Q2: What are the primary factors that can lead to poor recovery of this compound?
A2: Poor recovery is often multifaceted, stemming from issues during sample preparation and analysis. Key factors include:
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Complex Sample Matrices: Excipients, active pharmaceutical ingredients (APIs), and other additives in drug products can interfere with extraction or cause ion suppression/enhancement in the mass spectrometer.[3][4]
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Suboptimal Extraction Parameters: Inefficient extraction due to the choice of solvent, incorrect pH, or insufficient mixing can result in significant analyte loss.[3][4]
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Analyte Adsorption: The compound may adsorb to the surfaces of glassware, plasticware, or filtration membranes.[5]
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In-situ Formation or Degradation: Although less common for an internal standard already present, sample conditions (e.g., high temperature, presence of nitrosating agents) can potentially alter analyte concentrations.[3][4]
-
Instrumental Effects: Contamination of the mass spectrometer source over an analytical run can lead to a diminishing signal response, which may be perceived as poor recovery.[3]
Q3: What is a typical acceptable recovery range for an internal standard like this compound?
A3: While specific limits depend on the analytical method, laboratory standard operating procedures (SOPs), and regulatory guidelines, a recovery range of 70-120% is often considered acceptable for method validation. However, for some applications, a broader range of 50-150% might be justifiable if the method demonstrates acceptable precision and accuracy. The key is that the recovery should be consistent across all samples, calibrators, and quality controls.
Troubleshooting Guide
This guide addresses specific issues you may encounter.
Problem 1: Consistently Low Recovery (<50%) Across All Samples
Q: My recovery for this compound is consistently below 50%. What are the likely causes and how can I fix it?
A: This issue often points to a systematic problem in the sample preparation or extraction workflow.
Potential Causes & Solutions:
-
Inefficient Extraction: The solvent system may not be optimal for extracting the analyte from the sample matrix.
-
Solution: Screen different extraction solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile) and adjust the pH of the sample. N-Nitroso-proline is a carboxylic acid, and its extraction efficiency is highly pH-dependent. Acidifying the sample (e.g., to pH 2-3 with formic acid) will protonate the carboxyl group, making the molecule less polar and more amenable to extraction into an organic solvent.
-
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: If using SPE, the choice of sorbent, wash solvents, or elution solvent may be incorrect.
-
Solution: Re-evaluate the SPE method. Ensure the sorbent chemistry is appropriate. Optimize the wash steps to remove interferences without causing premature elution of the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent.
-
-
Analyte Adsorption: The compound may be binding to container surfaces.
-
Solution: Try using different types of plasticware (e.g., polypropylene) or silanized glassware to minimize adsorption.
-
Problem 2: Variable and Inconsistent Recovery
Q: The recovery of my internal standard is highly variable between samples (e.g., ranging from 40% to 110%). What could be causing this inconsistency?
A: High variability suggests that matrix effects or inconsistent execution of the experimental protocol are the likely culprits.
Potential Causes & Solutions:
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Matrix Effects: Different samples may have varying compositions that suppress or enhance the MS signal unpredictably.[4][5][6]
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Solution: Improve the sample cleanup process. A more rigorous SPE protocol or a liquid-liquid extraction step can help remove interfering matrix components.[7] Diluting the sample extract before injection can also mitigate matrix effects, though this may impact sensitivity. Consider switching the mass spectrometer's ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[3]
-
-
Inconsistent Sample Handling: Minor variations in sample processing can lead to significant differences in recovery.
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Solution: Ensure all experimental parameters are tightly controlled. This includes vortexing/mixing times, centrifugation speeds, evaporation temperatures, and precise volume measurements.[3] Automating liquid handling steps where possible can improve consistency.
-
-
pH Fluctuation: Inconsistent pH adjustment between samples will lead to variable extraction efficiency.
-
Solution: Prepare buffered solutions and verify the pH of each sample after adjustment to ensure uniformity.
-
Quantitative Data Summary
The following table summarizes how different experimental parameters can influence the recovery of nitrosamines, including internal standards like this compound. These are illustrative values based on common findings in nitrosamine analysis.
| Parameter | Condition A | Recovery (%) | Condition B | Recovery (%) | Rationale |
| Sample pH | pH 7.0 (Neutral) | 45% | pH 2.5 (Acidic) | 95% | At acidic pH, the carboxylic acid group is protonated, increasing its hydrophobicity and improving extraction into organic solvents. |
| Extraction Solvent | Hexane | 30% | Dichloromethane | 92% | Dichloromethane is more polar than hexane and is a more effective solvent for extracting moderately polar nitrosamines. |
| SPE Wash Solvent | 50% Methanol | 60% | 5% Methanol | 98% | A high concentration of organic solvent in the wash step can cause premature elution of the analyte from the SPE cartridge. |
| Ionization Source | ESI | 55% (in matrix) | APCI | 89% (in matrix) | APCI can be less prone to ionization suppression from complex sample matrices for certain analytes.[3] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general framework for optimizing the recovery of this compound from an aqueous sample matrix (e.g., dissolved drug product).
-
Sample Pre-treatment:
-
Accurately weigh or measure your sample into a centrifuge tube.
-
Add a known volume of aqueous solvent (e.g., 1% formic acid in water) to dissolve the sample.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Vortex for 5-10 minutes to ensure complete dissolution and mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet any undissolved excipients.
-
Transfer the supernatant to a clean tube. Adjust the pH to ~2.5 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., a mixed-mode polymer-based sorbent).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of water, and finally 3 mL of 1% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 1% formic acid in water to remove polar impurities.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge using 2 x 1.5 mL aliquots of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol). Collect the eluate in a clean tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase for LC-MS analysis.
-
Visual Guides
Below are diagrams visualizing key workflows related to this compound analysis.
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Standard analytical workflow for nitrosamine internal standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
understanding the mass spectrometry fragmentation of N-Nitroso-DL-proline-d3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of N-Nitroso-DL-proline-d3.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for Precursor Ion (m/z 151.1) | 1. Suboptimal Ionization Source Conditions: Inefficient desolvation or ionization. 2. Incorrect Mass Spectrometer Tuning: Instrument not calibrated or tuned for the low mass range. 3. Sample Degradation: N-Nitroso compounds can be light and temperature sensitive. 4. Mobile Phase Incompatibility: pH or solvent composition of the mobile phase may not be suitable for protonation. | 1. Optimize Ion Source Parameters: Adjust gas flows (nebulizer, auxiliary, sheath), temperatures, and spray voltage. Consider using Atmospheric Pressure Chemical Ionization (APCI) as it can be more efficient for less polar compounds. 2. Perform Instrument Calibration and Tuning: Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's recommendations, paying special attention to the low mass range. 3. Proper Sample Handling: Prepare solutions fresh, protect from light using amber vials, and store at recommended temperatures (typically 2-8°C). 4. Mobile Phase Optimization: Ensure the mobile phase contains a source of protons (e.g., 0.1% formic acid) to promote the formation of [M+H]+. |
| Unexpected Fragment Ions Observed | 1. In-Source Fragmentation: High source temperatures or voltages can cause the precursor ion to fragment before entering the mass analyzer. 2. Cis/Trans Isomerism: N-nitrosamines can exist as cis/trans isomers, which may exhibit slightly different fragmentation patterns. 3. Contamination: Presence of other nitrosamines or contaminants in the sample or LC-MS system. | 1. Optimize Source Conditions: Gradually reduce source temperature and cone voltage to minimize in-source fragmentation. 2. Chromatographic Separation: Ensure adequate chromatographic separation to resolve any potential isomers. 3. System Cleaning and Blank Injections: Run blank injections to check for system contamination. If contamination is present, clean the ion source and transfer optics. |
| Incorrect Isotopic Pattern for Fragment Ions | 1. Hydrogen-Deuterium Exchange: Deuterium atoms on the molecule may exchange with hydrogen atoms from the mobile phase or solvent. 2. Incorrect Precursor Ion Selection: The incorrect m/z may have been selected for fragmentation. | 1. Mobile Phase Considerations: If H-D exchange is suspected, consider using a deuterated mobile phase for initial experiments to confirm. However, for routine analysis, consistent mobile phase preparation is key to reproducible results. 2. Verify Precursor m/z: Double-check the precursor ion m/z in the MS/MS method to ensure it is set to 151.1 for [M+H]+ of this compound. |
| Poor Chromatographic Peak Shape | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: Mismatch between sample solvent and mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute Sample: Prepare a dilution series to find the optimal concentration. 2. Solvent Matching: Ensure the sample solvent is compatible with the initial mobile phase conditions. 3. Column Maintenance: Use a guard column and replace the analytical column if performance degrades. |
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion mode mass spectrometry?
In positive ion mode, the expected precursor ion for this compound is the protonated molecule, [M+H]+, which has a mass-to-charge ratio (m/z) of 151.1. This is calculated from its neutral molecular weight of 147.15 g/mol .[1]
Q2: What are the primary fragment ions observed in the tandem mass spectrum (MS/MS) of this compound?
The fragmentation of this compound is expected to follow patterns characteristic of N-nitroso compounds. The primary fragmentation pathways involve the loss of the nitroso group (-NO) and the carboxylic acid group (-COOH). Based on the likely deuteration at the 2, 3, and 3 positions, the key fragment ions are:
-
m/z 121.1: Resulting from the neutral loss of the nitroso group (NO, 30 Da).
-
m/z 106.1: Resulting from the neutral loss of the carboxylic acid group (COOH, 45 Da).
-
m/z 73.1: A characteristic iminium ion fragment of the deuterated proline ring.
Q3: Why is this compound used as an internal standard?
This compound is used as an internal standard for the quantification of N-Nitroso-DL-proline by GC- or LC-mass spectrometry.[1] It is an ideal internal standard because it has a very similar chemical structure and ionization efficiency to the unlabeled analyte, but its increased mass due to the deuterium atoms allows it to be distinguished in the mass spectrometer. This helps to correct for variations in sample preparation and instrument response.
Q4: What are some common challenges in the analysis of nitrosamines like this compound?
The analysis of nitrosamines at trace levels can be challenging. Common difficulties include:
-
Achieving Low Detection Limits: Regulatory requirements often necessitate very low detection limits, which can be challenging to achieve.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Method Robustness and Reproducibility: Ensuring consistent and reliable results across different batches and instruments can be difficult.
-
Sample Preparation: The extraction of nitrosamines from complex matrices requires careful optimization to ensure good recovery and minimize contamination.
Q5: Which ionization technique is best for this compound analysis?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of N-nitroso compounds. ESI is generally suitable for polar compounds, while APCI can be more effective for less polar compounds and may be less susceptible to matrix effects. The choice of ionization technique should be optimized based on the specific sample matrix and instrument sensitivity.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for N-Nitroso-DL-proline and its deuterated internal standard.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| N-Nitroso-DL-proline | C₅H₈N₂O₃ | 144.13[2][3][4] | 145.1 | 115.1, 100.1, 70.0 |
| This compound | C₅H₅D₃N₂O₃ | 147.15[1] | 151.1 | 121.1, 106.1, 73.1 |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general methodology for the analysis of this compound. Optimization may be required for specific instruments and sample matrices.
1. Sample Preparation:
- Accurately weigh a known amount of the sample.
- Dissolve the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid) to a final concentration of 1 mg/mL to create a stock solution.
- Prepare a working solution of this compound (internal standard) at a concentration of 1 µg/mL.
- Create a series of calibration standards by spiking the appropriate amounts of a N-Nitroso-DL-proline standard and a fixed amount of the this compound internal standard into the blank matrix.
- For sample analysis, add a known amount of the internal standard to the sample solution.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- MRM Transitions:
- N-Nitroso-DL-proline: 145.1 -> 115.1 (Quantifier), 145.1 -> 70.0 (Qualifier).
- This compound: 151.1 -> 121.1 (Quantifier), 151.1 -> 73.1 (Qualifier).
- Collision Energy: Optimize for each transition (typically 10-20 eV).
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: Troubleshooting workflow for mass spectrometry analysis.
References
troubleshooting guide for N-nitrosamine analysis errors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with N-nitrosamine analysis.
Troubleshooting Guide: Common N-Nitrosamine Analysis Errors
This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification or false results.
Question: Why am I observing inconsistent or non-reproducible results in my N-nitrosamine analysis?
Answer: Inconsistent results in N-nitrosamine analysis can stem from several factors throughout the analytical process. Here are the key areas to investigate:
-
Sample Preparation: The complexity of pharmaceutical matrices makes sample preparation a critical and often challenging step.[1] Inadequate or inconsistent extraction and clean-up procedures can lead to variable analyte recovery.[2][3] For instance, some drug products can form a gel when interacting with water, necessitating the use of organic diluents which might affect the limit of detection (LOD) and limit of quantitation (LOQ).[1]
-
Instrument Variability: The sensitivity of analytical instruments like LC-MS/MS can be affected by the cleanliness of the ion source and other components.[4] Additionally, the quality of gases used in the mass spectrometer can impact the background noise and sensitivity.[1]
-
Method Robustness: Variations in experimental parameters such as mobile phase composition, temperature, and column performance can affect the reliability of the analysis.[5] It is crucial to have a robust and validated analytical method.
Here is a systematic approach to troubleshooting inconsistent results:
Caption: Troubleshooting workflow for inconsistent N-nitrosamine analysis results.
Question: My analysis shows the presence of N-nitrosamines, but I suspect a false positive. What are the potential causes and how can I confirm?
Answer: False positive results are a significant concern in N-nitrosamine testing and can lead to unnecessary product recalls and regulatory scrutiny.[6][7] The primary cause of false positives is the in-situ formation of nitrosamines during the analytical process itself.[6][8]
Key Causes of False Positives:
-
Acidic Conditions in Sample Preparation: The use of acidic conditions during sample preparation can inadvertently promote the formation of nitrosamines if both a nitrosating agent (like residual nitrites) and a secondary or tertiary amine are present.[6][9][10]
-
Contamination from Laboratory Environment: Trace amounts of nitrosamines can be present in laboratory materials such as plasticware, rubber/elastomeric products (e.g., gloves), solvents, and even in the air.[11]
-
Analytical Interferences: Co-eluting compounds with similar mass-to-charge ratios can be misidentified as nitrosamines, especially with insufficient chromatographic resolution or mass spectrometer resolution.[7][12] For example, dimethylformamide (DMF) can interfere with the measurement of N-nitrosodimethylamine (NDMA).[7]
Strategies to Prevent and Confirm False Positives:
-
Use of Scavengers: Incorporating a nitrite scavenger, such as Vitamin E or ascorbic acid, into the sample preparation protocol can effectively suppress the artificial formation of nitrosamines without compromising method performance.[3][6][8]
-
Careful Control of Sample Preparation: Avoid harsh acidic conditions and high temperatures during sample preparation if precursors are likely to be present.[11]
-
Thorough Blank Analysis: Regularly analyze method blanks (all reagents and materials without the sample) to check for contamination from the laboratory environment and reagents.[13]
-
High-Resolution Mass Spectrometry (HRMS): Employing HRMS can help differentiate between the target nitrosamine and interfering compounds with the same nominal mass.[7]
The following diagram illustrates the logic for investigating a suspected false positive result:
Caption: Decision tree for investigating suspected false positive N-nitrosamine results.
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical techniques used for N-nitrosamine analysis and their respective limits of quantification (LOQs)?
A1: The most common and regulatory-accepted analytical techniques for N-nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[14] High-Resolution Mass Spectrometry (HRMS) is also beneficial, particularly for initial screening and identifying unknown nitrosamines.[7] The choice of technique often depends on the specific nitrosamine, the drug product matrix, and the required sensitivity.[7]
| Analytical Technique | Typical Limit of Quantification (LOQ) | Key Advantages |
| LC-MS/MS | 0.05 - 10 ppb (ng/g) | High sensitivity and selectivity, suitable for a wide range of nitrosamines.[2][15] |
| GC-MS/MS | 0.1 - 25 ppb (ng/g) | Excellent for volatile nitrosamines. |
| LC-HRMS | 0.1 - 20 ppb (ng/g) | High specificity, useful for complex matrices and avoiding false positives.[7] |
| GC-MS (Single Quad) | 0.5 - 50 ppb (ng/g) | More accessible, but may lack the required sensitivity and selectivity for some applications.[16] |
Note: These values are indicative and can vary significantly based on the specific instrument, method, and matrix.
Q2: What are the key regulatory guidelines and acceptable intake (AI) limits for N-nitrosamines?
A2: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of N-nitrosamine impurities in pharmaceutical products.[9][17] Manufacturers are required to perform risk assessments and, if a risk is identified, conduct confirmatory testing.[17][18]
The FDA has set specific daily intake limits for several common nitrosamines to maintain a very low cancer risk over a lifetime of exposure.[17]
| N-Nitrosamine | Abbreviation | FDA Acceptable Intake (AI) Limit (ng/day) |
| N-Nitrosodimethylamine | NDMA | 96 |
| N-Nitrosodiethylamine | NDEA | 26.5 |
| N-Nitroso-N-methyl-4-aminobutanoic acid | NMBA | 96 |
| N-Nitrosodiisopropylamine | NDIPA | 26.5 |
| N-Nitrosoethylisopropylamine | NEIPA | 26.5 |
If more than one nitrosamine is present, the total daily intake for all nitrosamines should generally not exceed 26.5 ng/day unless a higher limit for a specific impurity is justified.[17]
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for N-Nitrosamine Quantification
This protocol provides a general framework. Specific parameters must be optimized for the analyte and matrix of interest.
-
Sample Preparation (with scavenger to prevent in-situ formation):
-
Accurately weigh 100 mg of the drug product powder.
-
Add 10 mL of a diluent solution (e.g., 50:50 methanol:water) containing 10 mg/mL of Vitamin E.[8]
-
Vortex for 5 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter (previously tested for nitrosamine leaching).[11]
-
Transfer to an LC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for each target nitrosamine (e.g., for NDMA: 75.1 -> 43.1).
-
Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the instrument manufacturer's recommendations.
-
The overall analytical workflow is depicted below:
Caption: General analytical workflow for N-nitrosamine analysis by LC-MS/MS.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. researchgate.net [researchgate.net]
- 5. biology-journal.org [biology-journal.org]
- 6. resolian.com [resolian.com]
- 7. Moving forward with N-nitrosamine analysis [manufacturingchemist.com]
- 8. youtube.com [youtube.com]
- 9. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. anchem.pl [anchem.pl]
- 17. resolvemass.ca [resolvemass.ca]
- 18. npra.gov.my [npra.gov.my]
Technical Support Center: Optimization of Liquid Chromatography Gradient for N-Nitrosamine Separation
Welcome to the technical support center for N-nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of liquid chromatography (LC) gradients for the separation of N-nitrosamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for N-nitrosamine analysis?
A1: The most common analytical techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS).[1][2] These methods offer the high sensitivity and selectivity required for detecting trace levels of N-nitrosamine impurities in various matrices, including active pharmaceutical ingredients (APIs) and drug products.[1][3][4]
Q2: Which LC columns are typically recommended for N-nitrosamine separation?
A2: Reversed-phase columns are widely used. C18 columns are a common choice and have been shown to effectively separate a range of N-nitrosamines.[1][2][5] For challenging separations, especially with polar or structurally similar nitrosamines, other stationary phases such as pentafluorophenyl (PFP) and biphenyl are also employed to provide alternative selectivity.
Q3: What are the typical mobile phases used in N-nitrosamine separation?
A3: The most common mobile phases consist of water and an organic solvent, typically methanol or acetonitrile, with a small amount of an acidic modifier.[2][6][7] Formic acid (0.1%) is frequently added to both the aqueous and organic phases to improve peak shape and ionization efficiency in the mass spectrometer.[2][6]
Q4: Why is gradient elution preferred over isocratic elution for N-nitrosamine analysis?
A4: Gradient elution is generally preferred because it allows for the separation of a wide range of N-nitrosamines with varying polarities in a single run. An isocratic method may not provide sufficient resolution for both highly polar and non-polar nitrosamines. A gradient allows for a gradual increase in the organic solvent, effectively eluting compounds with different affinities for the stationary phase. While isocratic elution can be simpler, gradient elution often provides better peak shapes and shorter analysis times for complex mixtures.[8]
Q5: What are the key parameters to optimize in an LC-MS/MS method for N-nitrosamines?
A5: Key parameters for optimization include the chromatographic gradient, column chemistry, mobile phase composition, and mass spectrometry settings. For the MS, optimizing parameters like collision energy and declustering potential is crucial for achieving the required sensitivity.[3] It is also important to consider sample preparation to minimize matrix effects.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of LC gradients for N-nitrosamine separation.
Problem 1: Poor Peak Shape (Tailing or Fronting) for Early Eluting Polar Nitrosamines (e.g., NDMA)
-
Question: My peak for N-Nitrosodimethylamine (NDMA) is tailing or fronting, what can I do to improve it?
-
Possible Causes & Solutions:
-
Inappropriate Initial Gradient Conditions: A high initial percentage of organic solvent can cause polar analytes to move too quickly through the column, resulting in poor peak shape.
-
Solution: Decrease the initial percentage of the organic mobile phase (e.g., methanol or acetonitrile). Start with a low organic percentage (e.g., 3-10%) and hold it for a short period (e.g., 1-2 minutes) before starting the gradient.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent must be used for solubility, minimize the injection volume.[9]
-
-
Secondary Interactions with the Stationary Phase: Residual silanols on the silica backbone of the column can interact with the basic nitrosamines, causing peak tailing.
-
Solution: Ensure the mobile phase is adequately acidified (e.g., 0.1% formic acid) to suppress the ionization of silanol groups.[10] Alternatively, consider a column with a different stationary phase, such as a PFP or an end-capped C18 column.
-
-
Problem 2: Co-elution of Structurally Similar Nitrosamines or Isobaric Interferences
-
Question: I am unable to separate two nitrosamines with the same mass, or they are co-eluting with other matrix components. How can I improve the resolution?
-
Possible Causes & Solutions:
-
Gradient is too steep: A rapid increase in the organic solvent percentage may not provide enough time for the analytes to interact differently with the stationary phase.
-
Solution: Decrease the slope of the gradient. A shallower gradient over a longer period will increase the separation between closely eluting peaks.[6]
-
-
Insufficient Selectivity of the Stationary Phase: The chosen column may not have the optimal chemistry to resolve the specific nitrosamines.
-
Solution: Switch to a column with a different selectivity. For instance, a Phenyl-Hexyl or PFP column can offer different retention mechanisms compared to a standard C18 column.[3]
-
-
Mobile Phase Composition: The choice of organic solvent can influence selectivity.
-
Solution: Try switching the organic mobile phase from methanol to acetonitrile, or vice versa. This can alter the elution order and improve resolution.
-
-
Problem 3: Low Sensitivity or Poor Signal-to-Noise Ratio
-
Question: The signal for my nitrosamines is very low. How can I improve the sensitivity?
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Additive: The mobile phase modifier may not be ideal for ionization.
-
Solution: While formic acid is common, other additives can be explored. However, ensure they are compatible with your mass spectrometer. The concentration of the additive can also be optimized.[10]
-
-
Mass Spectrometer Parameters Not Optimized: Incorrect collision energies or source parameters can significantly reduce signal intensity.
-
Solution: Perform a compound optimization for each nitrosamine to determine the optimal MRM transitions, collision energies, and other MS parameters.[3]
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes.
-
Solution: Adjust the chromatographic gradient to separate the nitrosamines from the majority of the matrix components. A thorough sample clean-up procedure can also be beneficial.[3]
-
-
Data Presentation
Table 1: Commonly Monitored N-Nitrosamines and their MRM Transitions
| N-Nitrosamine | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Nitrosodimethylamine | NDMA | 75.1 | 43.1 |
| N-Nitrosodiethylamine | NDEA | 103.1 | 43.1 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 147.1 | 117.0 |
| N-Nitrosoethylisopropylamine | NEIPA | 117.1 | 75.1 |
| N-Nitrosodiisopropylamine | NDIPA | 131.1 | 89.1 |
| N-Nitrosodibutylamine | NDBA | 159.2 | 103.1 |
| N-Nitrosopiperidine | NPIP | 115.1 | 84.1 |
| N-Nitrosopyrrolidine | NPYR | 101.1 | 55.1 |
| N-Nitrosomorpholine | NMOR | 117.1 | 57.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Table 2: Example Gradient Profiles for N-Nitrosamine Separation
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Methanol) | Flow Rate (mL/min) |
| Profile 1: General Purpose Gradient | |||
| 0.0 | 97 | 3 | 0.5 |
| 1.5 | 97 | 3 | 0.5 |
| 4.0 | 50 | 50 | 0.5 |
| 7.0 | 25 | 75 | 0.5 |
| 8.1 | 15 | 85 | 0.5 |
| 9.2 | 5 | 95 | 0.5 |
| 12.0 | 5 | 95 | 0.5 |
| 12.1 | 97 | 3 | 0.5 |
| 15.0 | 97 | 3 | 0.5 |
| Profile 2: Optimized for Polar Nitrosamines | |||
| 0.0 | 95 | 5 | 0.4 |
| 2.0 | 95 | 5 | 0.4 |
| 10.0 | 60 | 40 | 0.4 |
| 15.0 | 10 | 90 | 0.4 |
| 20.0 | 10 | 90 | 0.4 |
| 20.1 | 95 | 5 | 0.4 |
| 25.0 | 95 | 5 | 0.4 |
These are example gradients and should be adapted based on the specific column, instrument, and analytes.
Experimental Protocols
Protocol 1: Systematic Approach to LC Gradient Optimization
This protocol outlines a systematic approach to developing a robust LC gradient for the separation of N-nitrosamines.
-
System Preparation:
-
Prepare fresh mobile phases: Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol or acetonitrile).[2]
-
Equilibrate the LC system and column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.
-
-
Scouting Gradient:
-
Prepare a standard mixture of the target N-nitrosamines at a known concentration.
-
Perform an initial fast gradient run to determine the elution window of the analytes. A typical scouting gradient could be from 5% to 95% Mobile Phase B over 10-15 minutes.
-
This initial run will provide information on the approximate retention times of the most and least retained compounds.
-
-
Gradient Refinement for Resolution:
-
Based on the scouting run, design a shallower gradient that focuses on the elution window of the target nitrosamines.
-
If early eluting polar compounds show poor peak shape, decrease the initial %B and/or add an initial isocratic hold.[9]
-
If there is co-elution, decrease the gradient slope (e.g., instead of a 5-95% B in 10 minutes, try 20-70% B in 20 minutes).
-
-
Mobile Phase and Column Evaluation:
-
If satisfactory resolution is not achieved, consider changing the organic modifier (methanol vs. acetonitrile) or the column stationary phase (e.g., C18 to PFP).
-
Repeat the scouting and refinement steps with the new mobile phase or column.
-
-
Final Optimization and Validation:
-
Once a suitable separation is achieved, fine-tune the gradient and flow rate to optimize resolution and analysis time.
-
Validate the final method for parameters such as linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines (e.g., ICH Q2(R1)).[5][11]
-
Mandatory Visualization
Caption: A systematic workflow for the development and optimization of an LC gradient for N-nitrosamine separation.
Caption: A troubleshooting flowchart for common issues in N-nitrosamine LC gradient optimization.
References
- 1. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 2. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 3. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 4. Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method | Separation Science [sepscience.com]
- 5. ijper.org [ijper.org]
- 6. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
addressing variability in N-Nitroso-DL-proline-d3 internal standard performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Nitroso-DL-proline-d3 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled form of N-Nitroso-DL-proline. It is commonly used as an internal standard in quantitative analysis, particularly for the detection of N-nitrosamines in various matrices by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and physical properties are very similar to the non-labeled analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability in the analytical process.
Q2: What are the ideal storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it at -20°C. Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and potential degradation. Always refer to the supplier's certificate of analysis for specific storage recommendations.
Q3: What are the key factors that can influence the performance of this compound as an internal standard?
Several factors can affect the performance of this compound, including:
-
pH of the sample and mobile phase: Extreme pH values may lead to instability or deuterium exchange.
-
Sample matrix composition: Complex matrices can cause ion suppression or enhancement, affecting the analyte and internal standard differently if their chromatographic separation is not optimal.
-
Sample preparation procedure: Incomplete extraction or derivatization can lead to variability.
-
LC-MS/MS instrument conditions: Suboptimal source parameters or worn-out components can cause inconsistent ionization and detection.
Q4: What is deuterium exchange and is it a concern for this compound?
Deuterium exchange is a phenomenon where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix. This can be a concern for proline and its derivatives under certain conditions, particularly at basic pH. While this compound is generally stable, it is crucial to evaluate its stability during method development, especially if the analytical method involves exposure to high or low pH for extended periods.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response
High variability in the this compound signal across a batch of samples can compromise the accuracy and precision of your results.
Troubleshooting Workflow for High Internal Standard Variability
References
resolving calibration curve non-linearity for N-nitrosamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to N-nitrosamine analysis, with a specific focus on calibration curve non-linearity.
Troubleshooting Guide: Resolving Calibration Curve Non-Linearity
Question: My calibration curve for N-nitrosamine analysis is non-linear. What are the potential causes and how can I troubleshoot this issue?
Answer:
Non-linearity in calibration curves for N-nitrosamine analysis is a common issue that can compromise the accuracy of quantification. The problem often manifests as a plateau at higher concentrations or a deviation from linearity at lower concentrations. The primary causes can be categorized into three main areas: instrumental effects , matrix effects , and suboptimal data processing .
A systematic approach to troubleshooting is crucial for identifying and resolving the root cause. Below is a step-by-step guide to address calibration curve non-linearity.
Step 1: Investigate Instrumental Effects
Instrumental issues, particularly with the mass spectrometer, are a frequent source of non-linear responses.
1.1. Is the detector saturated?
At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response where the signal no longer increases proportionally with concentration.[1][2][3][4][5]
-
How to Diagnose:
-
Examine the peak shape of your highest concentration standards. A flattened or distorted peak top is a strong indicator of detector saturation.[2][6]
-
Inject a dilution of the highest standard. If the peak shape improves and the diluted concentration falls on the linear portion of the curve, saturation is likely.
-
-
Solutions:
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.[3]
-
Dilute High-Concentration Samples: If the non-linearity is only at the upper end of the curve, dilute your higher concentration standards and samples to fall within the linear range.[3]
-
Adjust Detector Voltage: Lowering the detector voltage can reduce its sensitivity and extend the linear dynamic range.[3]
-
Optimize MS Parameters: Adjusting parameters like collision energy (CE) and collision cell exit potential (CXP) can sometimes mitigate saturation effects.[7]
-
1.2. Are the ionization source settings optimal?
Inefficient ionization or ion suppression in the source can also contribute to non-linearity, especially when dealing with complex matrices.
-
How to Diagnose:
-
Review your ionization source parameters (e.g., spray voltage, gas flows, temperature). Suboptimal settings can lead to inconsistent ionization across the concentration range.
-
Infuse a standard solution and monitor the signal stability while adjusting source parameters to find the optimal settings.
-
-
Solutions:
-
Optimize Source Parameters: Systematically optimize ionization source settings for the specific N-nitrosamines being analyzed. Atmospheric Pressure Chemical Ionization (APCI) is often used for less polar compounds and can sometimes provide better linearity than Electrospray Ionization (ESI).[7][8]
-
Check for Contamination: A dirty ion source can lead to erratic signal and non-linearity. Regular cleaning and maintenance are essential.
-
Step 2: Evaluate Matrix Effects
The sample matrix (everything in the sample except the analyte of interest) can significantly impact the ionization of the target N-nitrosamines, leading to ion enhancement or suppression and causing non-linearity.[1][9][10][11]
-
How to Diagnose:
-
Post-Extraction Spike Experiment: Prepare a blank sample extract and spike it with a known concentration of the N-nitrosamine standard. Compare the response to a standard prepared in a clean solvent at the same concentration. A significant difference in response indicates a matrix effect.
-
Compare Calibration Curves: Prepare one calibration curve in a clean solvent and another in a matrix-matched blank. A difference in the slopes of the two curves is a clear indication of matrix effects.[10]
-
-
Solutions:
-
Improve Sample Preparation: The goal is to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing matrix effects.
-
Liquid-Liquid Extraction (LLE): Can be used to isolate the analytes of interest from interfering substances.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components.
-
-
Use a Matrix-Matched Calibration Curve: Preparing calibration standards in a blank matrix that is representative of the samples can compensate for consistent matrix effects.[9][10]
-
Utilize an Isotopically Labeled Internal Standard (IS): A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[12][4]
-
Step 3: Refine Data Processing and Calibration Model
The way the calibration curve is constructed and the mathematical model used to fit the data are critical for accuracy.
-
How to Diagnose:
-
Examine the Residual Plot: After fitting a linear regression, plot the residuals (the difference between the observed and predicted values) against the concentration. A random distribution of residuals around zero indicates a good fit. A pattern in the residuals (e.g., a U-shape) suggests that a linear model is not appropriate.[13][14]
-
Review the Correlation Coefficient (R²): While a high R² value (typically >0.99) is desirable, it does not guarantee linearity.[8] Always visually inspect the curve and the residual plot.
-
-
Solutions:
-
Apply Weighting to the Regression: In many analytical methods, the variance of the response increases with concentration (heteroscedasticity). A weighted linear regression (e.g., 1/x or 1/x²) gives more weight to the lower concentration points, often resulting in a better fit and improved accuracy for low-level quantification.[1][13][15][16]
-
Use a Non-Linear Calibration Model: If the response is inherently non-linear and cannot be corrected by the above methods, a non-linear regression model, such as a quadratic equation, may be more appropriate.[4][13][15][17] However, the use of non-linear models should be justified and carefully validated.
-
Narrow the Calibration Range: If non-linearity is observed only at the extremes of the curve, narrowing the calibration range to the linear portion can be a practical solution.[13][18]
-
Logical Workflow for Troubleshooting Non-Linearity
Caption: A logical workflow for troubleshooting non-linear calibration curves in N-nitrosamine analysis.
Frequently Asked Questions (FAQs)
Q1: My R² value is greater than 0.99, but my low concentration standards have high %RE (Relative Error). Is this acceptable?
A1: Not necessarily. A high R² value can be misleading, as it can be heavily influenced by the high concentration points.[8] If your low concentration standards show high %RE, it indicates that the calibration model is not accurately predicting at the lower end of the curve. This is a common sign of heteroscedasticity. You should try applying a weighted regression (e.g., 1/x or 1/x²) to improve the accuracy at lower concentrations.[1][16]
Q2: When should I use a quadratic (non-linear) calibration curve?
A2: A quadratic calibration curve should be used only when the non-linearity is inherent to the analytical response and cannot be resolved by addressing instrumental or matrix effects.[13][17] The use of a quadratic fit should be scientifically justified and thoroughly validated to ensure it provides more accurate results than a linear model over the intended range. It is often preferable to narrow the calibration range to a linear portion if possible.[13]
Q3: Can a dirty LC column cause a non-linear calibration curve?
A3: Yes, a contaminated or degraded analytical column can lead to poor peak shapes, co-elution of interferences, and inconsistent retention times, all of which can contribute to non-linearity. Regular column maintenance, including flushing and using guard columns, is important for maintaining method performance.
Q4: How does an internal standard help with non-linearity?
A4: A stable isotope-labeled internal standard (IS) is crucial for mitigating variability during sample preparation and analysis.[12] While an IS can compensate for some sources of non-linearity, such as matrix-induced ion suppression, it may not correct for issues like detector saturation, as both the analyte and the IS signals may be affected non-proportionally at very high concentrations.[4]
Q5: What are typical calibration ranges for N-nitrosamine analysis by LC-MS?
A5: Calibration ranges can vary depending on the specific N-nitrosamine, the matrix, and the sensitivity of the instrument. Typical ranges often span from low ng/mL levels (or even sub-ng/mL) to several hundred ng/mL. The key is to establish a range that covers the expected concentration of the analytes in your samples and demonstrates acceptable linearity, accuracy, and precision.
Quantitative Data Summary
The following tables summarize typical calibration curve parameters from various N-nitrosamine analysis methods.
Table 1: Example Calibration Curve Parameters for N-Nitrosamines in Solvent
| N-Nitrosamine | Concentration Range (ng/mL) | Regression Model | Weighting | R² | Reference |
| NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA | 0.025 - 50 | Linear | 1/x | ≥0.999 | [19] |
| NDMA, NDEA, NMOR, NMEA, NPYR, NPIP, NDPA, NDBA | 0.005 - 20 | Linear | 1/x | >0.99 | [5] |
| Various Nitrosamines | 0.4 - 1.1 | Linear | Not Specified | >0.99 | [7] |
| Nine Nitrosamines | 0.06 - 500 | Linear (Internal Standard) | Not Specified | >0.997 | [20] |
Table 2: Example Limits of Quantification (LOQs) for N-Nitrosamines
| N-Nitrosamine | LOQ (ng/mL) | Analytical Technique | Reference |
| NDMA, NDEA, NDIPA, NEIPA | 0.25 (in NMP) | GC-MS Headspace | [21] |
| Four Nitrosamines | 0.4 | HPLC-MS/MS (APCI) | [7] |
| Various Nitrosamines | 0.005 ppm (in API) | LC-HRMS | [17] |
Experimental Protocols
Protocol 1: Preparation of a Matrix-Matched Calibration Curve
This protocol describes the preparation of a calibration curve for the analysis of N-nitrosodimethylamine (NDMA) in a drug product matrix.
-
Prepare a Blank Matrix Solution:
-
Weigh an amount of the drug product placebo (containing all excipients but no active pharmaceutical ingredient) equivalent to the amount of sample that will be processed.
-
Extract the placebo using the same solvent and procedure as for the actual samples.
-
Filter the extract to remove any particulate matter. This is your blank matrix solution.
-
-
Prepare a Stock Solution of NDMA:
-
Prepare a primary stock solution of NDMA in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL.
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards at concentrations that will be used to spike the blank matrix.
-
-
Spike the Blank Matrix:
-
Aliquot equal volumes of the blank matrix solution into a series of vials.
-
Spike each vial with a different working standard solution to create a set of calibration standards with increasing concentrations of NDMA in the matrix. Ensure the volume of the spiking solution is small compared to the volume of the blank matrix to avoid significantly altering the matrix composition.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards using the same LC-MS/MS method as for the samples.
-
Plot the instrument response versus the concentration of NDMA and apply the appropriate regression model.
-
Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects
This protocol is designed to determine if the sample matrix is causing ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Standard in Solvent): Prepare a standard of the N-nitrosamine in the final elution solvent at a concentration in the middle of the calibration range.
-
Set B (Blank Matrix Extract): Process a blank sample (placebo) through the entire sample preparation procedure.
-
Set C (Post-Spiked Matrix Extract): Process a blank sample through the entire sample preparation procedure. Before the final evaporation and reconstitution step (or before injection if no evaporation is used), spike the extract with the N-nitrosamine standard to the same final concentration as in Set A.
-
-
Analysis:
-
Inject and analyze all three sets of samples using the LC-MS/MS method.
-
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value close to 100% indicates no significant matrix effect.
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
Signaling Pathways and Workflows
Caption: A typical experimental workflow for the analysis of N-nitrosamines in pharmaceutical products.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. (GCMS) "Detector saturated" message appears during | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 4. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. pharmag33k.com [pharmag33k.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pure.rug.nl [pure.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability [ouci.dntb.gov.ua]
- 17. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 18. reddit.com [reddit.com]
- 19. Calibration curve - Wikipedia [en.wikipedia.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Trace Level N-Nitrosamines
Welcome to the technical support center for N-nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the detection and quantification of trace-level N-nitrosamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing trace-level N-nitrosamines?
A1: The analysis of N-nitrosamines at trace levels presents several significant challenges due to their carcinogenic nature and the low regulatory limits.[1][2] Key difficulties include:
-
Achieving Ultra-Low Detection Limits: Regulatory acceptable intake (AI) limits are often in the nanogram-per-day range, requiring analytical methods to achieve limits of quantification (LOQ) in the parts-per-billion (ppb) range.[3][4][5]
-
Matrix Interference: The complex nature of pharmaceutical formulations (containing APIs and various excipients) can cause ion suppression or enhancement in mass spectrometry, hindering accurate detection.[4][5][6]
-
Analyte Stability: N-nitrosamines can be susceptible to degradation, particularly photolysis, during sample preparation and analysis.[4]
-
Artifactual Formation: A major challenge is the risk of N-nitrosamines forming during the analysis itself. This can occur if precursor amines and nitrosating agents are present in the sample matrix and the analytical conditions (e.g., acidic pH) are favorable.[4][6][7]
-
Specificity and Isobaric Interference: Differentiating between N-nitrosamines and other isobaric compounds that share similar mass fragments is crucial for avoiding false positives.[4][8] For example, the common solvent dimethylformamide (DMF) can cause isobaric interference with N-nitrosodimethylamine (NDMA).[8]
-
Lack of Reference Standards: For novel or Nitrosamine Drug Substance-Related Impurities (NDSRIs), certified reference standards and stable-labeled internal standards may not be commercially available, complicating quantification.[4]
Q2: What are the common sources of N-nitrosamine impurities in pharmaceutical products?
A2: N-nitrosamine impurities can arise from various sources throughout the manufacturing process and shelf-life of a drug product.[3][5]
-
API Synthesis: They can form as byproducts during the synthesis of the active pharmaceutical ingredient (API) if secondary or tertiary amines are used in the presence of nitrosating agents (like nitrites).[2][3][9] The use of recovered solvents or catalysts without adequate purification can also introduce these contaminants.[3]
-
Raw Materials and Excipients: Common excipients (e.g., povidone, croscarmellose sodium) can contain trace levels of nitrites.[3][10] These can react with amine-containing APIs or degradation products to form nitrosamines.
-
Manufacturing Process: Process conditions such as heat, acidic pH, and the presence of water during formulation can facilitate nitrosamine formation.[3][11]
-
Degradation and Storage: Impurities can form over time in the final drug product due to the degradation of the API or excipients, especially under high temperature and humidity.[3]
-
Packaging Materials: Certain packaging materials, like nitrocellulose blister lidding, have been identified as a potential source of nitrite contamination.[3][11]
Q3: What are the regulatory acceptable intake (AI) limits for common N-nitrosamines?
A3: Regulatory agencies like the FDA and EMA have established acceptable intake (AI) limits for several common N-nitrosamines to control patient exposure. These limits are based on the potential carcinogenic risk.[10][12] If multiple nitrosamines are present, the total risk is considered.[9]
Table 1: Regulatory Acceptable Intake (AI) Limits for Common N-Nitrosamines
| N-Nitrosamine Compound | Abbreviation | Acceptable Intake (AI) Limit (ng/day) |
| N-nitrosodimethylamine | NDMA | 96.0[5][13] |
| N-nitrosodiethylamine | NDEA | 26.5[5][13] |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0[1] |
| N-nitrosodiisopropylamine | NDIPA | 26.5[14] |
| N-nitrosoethylisopropylamine | NEIPA | 26.5[14] |
| N-nitrosodibutylamine | NDBA | 26.5[14] |
Note: These limits are subject to updates by regulatory agencies. Always refer to the latest guidance.
Troubleshooting Guides
Issue 1: Poor sensitivity or inability to reach the required Limit of Quantification (LOQ).
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Dilute the sample further if the API concentration allows. Optimize the sample preparation to include a more rigorous clean-up step, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.[6][15] |
| Suboptimal MS Ionization | For LC-MS/MS, evaluate different ionization sources. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects for nitrosamine analysis compared to Electrospray Ionization (ESI) and can improve the ionization of target analytes.[15][16][17] Optimize source parameters like temperature and gas flows.[15] |
| Poor Chromatographic Peak Shape | Ensure the sample diluent is compatible with the mobile phase to prevent peak distortion.[16] For highly polar nitrosamines with low retention, consider using a hydrophilic interaction liquid chromatography (HILIC) column or adding an ion-pairing agent to the mobile phase.[15] |
| Analyte Degradation | Protect samples from light, as nitrosamines can be photolytically unstable.[4] Prepare samples fresh and analyze them promptly. |
| Instrument Contamination | High background noise can obscure the analyte signal.[17] Clean the mass spectrometer source and ion optics. Ensure high-purity mobile phases and solvents are used to minimize background interference.[18] |
Issue 2: Suspected false positive or artificially high nitrosamine levels.
| Potential Cause | Troubleshooting Step |
| In-situ Artifact Formation | This is a critical concern. If the sample contains amine precursors and nitrites, the acidic conditions often used in sample preparation can artificially generate nitrosamines.[4][7] Add a nitrosation inhibitor or scavenger to the sample diluent. Common inhibitors include ascorbic acid (Vitamin C), alpha-tocopherol (Vitamin E), or sulfamic acid.[4][10][19] |
| Contamination | Nitrosamines can be present in the lab environment, reagents, and equipment (e.g., plasticware, nitrile gloves).[20] Run procedural blanks (a sample preparation without the drug product) to check for contamination. Use high-purity reagents and thoroughly clean all glassware and equipment.[20] |
| Isobaric Interference | A co-eluting compound has the same mass transition as the target nitrosamine. Improve chromatographic separation by modifying the gradient, changing the column chemistry, or adjusting the mobile phase pH.[4][8] For example, specific stationary phases can be used to resolve NDMA from DMF.[8] |
| Incorrect Peak Integration | High background noise or poor peak shape can lead to incorrect integration. Manually review the peak integration for all samples, standards, and blanks. Adjust integration parameters if necessary. |
Experimental Protocols & Workflows
General Protocol: LC-MS/MS Analysis of N-Nitrosamines
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for its high sensitivity and selectivity.[21][22]
1. Sample Preparation:
-
Objective: Extract nitrosamines from the drug product matrix and concentrate them while minimizing interferences.
-
Methodology:
-
Weigh a precise amount of the drug product or substance.
-
Dissolve/extract in a suitable diluent (e.g., methanol, water, or a mixture). The choice of solvent is critical and depends on the solubility of both the API and the target nitrosamines.[16]
-
Crucially, add a nitrosation inhibitor (e.g., ascorbic acid) to the diluent to prevent artifactual formation.[4]
-
Vortex and/or sonicate to ensure complete dissolution/extraction.
-
Centrifuge the sample to pelletize insoluble excipients.
-
Filter the supernatant through a compatible filter (e.g., 0.22 µm PVDF).
-
If necessary, perform a clean-up step like Solid-Phase Extraction (SPE) for complex matrices.
-
Transfer the final extract into an autosampler vial for analysis.
-
2. Chromatographic Separation:
-
Objective: Separate target nitrosamines from each other and from matrix components.
-
Typical System: UPLC/HPLC system.
-
Column: A C18 reversed-phase column is common. However, for challenging separations, other chemistries may be required.[8]
-
Mobile Phase: Typically a gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
3. Mass Spectrometry Detection:
-
Objective: Detect and quantify the separated nitrosamines with high specificity.
-
System: Tandem quadrupole mass spectrometer (TQMS).
-
Ionization Source: APCI or ESI, operated in positive ion mode. APCI is often preferred to reduce matrix effects.[16][18]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for each nitrosamine, providing high selectivity.[15]
Visualization of General Analytical Workflow
Caption: General workflow for N-nitrosamine analysis.
Regulatory Risk Assessment and Mitigation Workflow
Regulatory agencies like the FDA and EMA mandate a three-step approach to manage the risk of N-nitrosamine impurities.[19][23][24]
Step 1: Risk Assessment
-
A comprehensive review of the API and drug product manufacturing processes to identify potential sources of amines and nitrosating agents.[19][23] This includes evaluating raw materials, solvents, and process conditions.
Step 2: Confirmatory Testing
-
If a risk is identified in Step 1, confirmatory testing of the drug product must be performed using a validated, sensitive analytical method to determine the presence and quantity of any N-nitrosamines.[19][23]
Step 3: Reporting and Mitigation
-
If testing confirms the presence of N-nitrosamines above the acceptable intake limit, manufacturers must report these findings to regulatory authorities and implement changes to mitigate the risk.[19][23] Mitigation strategies can include process optimization, reformulation (e.g., adding an inhibitor, changing excipients), or stricter controls on raw materials.[10][11][12]
Visualization of Regulatory Workflow
Caption: Regulatory three-step risk mitigation workflow.
References
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. veeprho.com [veeprho.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolian.com [resolian.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fda.gov [fda.gov]
- 10. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. senpharma.vn [senpharma.vn]
- 12. Mitigation Strategies for Nitrosamine Drug Substance Related Impurities: Quality and Bioequivalence Considerations for Generic Products - The Center for Research on Complex Generics (CRCG) [complexgenerics.org]
- 13. Nitrosamines Impurity Challenges [qualityexecutivepartners.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 17. waters.com [waters.com]
- 18. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. EMA updates Q&A on nitrosamine assessment and testing | RAPS [raps.org]
Validation & Comparative
A Comparative Guide to N-Nitroso-DL-proline-d3 and Unlabeled N-Nitroso-DL-proline in Scientific Research
In the realm of biomedical and pharmaceutical research, the use of isotopically labeled compounds is a cornerstone of precise and reliable quantitative analysis. This guide provides a detailed comparison of N-Nitroso-DL-proline-d3 and its unlabeled counterpart, N-Nitroso-DL-proline, with a focus on their applications, analytical performance, and the methodologies employed in their study. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work.
The Role of N-Nitroso-DL-proline and its Deuterated Analog
N-Nitroso-DL-proline is a non-carcinogenic N-nitroso compound that serves as a valuable biomarker for assessing endogenous nitrosation in humans and animals.[1] Endogenous nitrosation is the in-vivo formation of N-nitroso compounds from precursors such as amines and nitrite, a process that has been linked to the etiology of certain cancers. By measuring the urinary excretion of N-Nitroso-DL-proline after administration of its precursors (proline and nitrate), researchers can estimate an individual's capacity for endogenous nitrosation and investigate the effects of various dietary and lifestyle factors on this process.
This compound is the deuterium-labeled version of N-Nitroso-DL-proline.[2] Its primary and critical application is as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, as it allows for the correction of analytical variability that can occur during sample preparation, extraction, and instrumental analysis.[4] This technique, known as isotope dilution mass spectrometry, significantly enhances the accuracy and precision of the measurement of the unlabeled analyte.
Performance Comparison in Analytical Methods
Below are tables summarizing the performance characteristics of a validated GC-MS method for the quantification of N-Nitrosoproline in human urine using a labeled internal standard ([13C5]NPRO, an analog of this compound).[1]
Table 1: Recovery of the Isotope Dilution GC-MS Method [1]
| Amount of Labeled Standard Spiked (ng) | Mean Recovery (%) |
| 25 | 77 |
| 50 | 84 |
| 75 | 88 |
Table 2: Precision of the Isotope Dilution GC-MS Method [1]
| Amount of Labeled Standard Injected (pg) | Number of Replicates (n) | Residual Standard Deviation (RSD) (%) |
| 2.3 | 8 | 10 |
| 20 | 4 | 3 |
These data illustrate the consistent recovery and high precision of the analytical method when a stable isotope-labeled internal standard is utilized. The use of this compound allows researchers to have high confidence in the quantitative data obtained from complex biological matrices like urine.
Experimental Protocols
The N-Nitrosoproline Test for Measuring Endogenous Nitrosation
This test is a widely used experimental protocol to assess the in-vivo formation of N-nitroso compounds.
Objective: To quantify the endogenous formation of N-Nitrosoproline as a biomarker of nitrosation capacity.
Procedure:
-
Baseline Urine Collection: A 24-hour urine sample is collected from the subject on a controlled diet to measure baseline levels of N-Nitrosoproline.[5]
-
Precursor Administration: The subject ingests a known amount of L-proline (e.g., 300-500 mg) and a source of nitrate (e.g., from vegetable juice or a controlled dose of sodium nitrate).[5][6]
-
Post-Dose Urine Collection: A subsequent 24-hour urine sample is collected.[5]
-
Sample Analysis: The concentration of N-Nitrosoproline in the urine samples is quantified using a validated analytical method, typically GC-MS or LC-MS with isotope dilution.
-
Data Interpretation: The increase in urinary N-Nitrosoproline excretion from baseline after the administration of precursors provides an index of the individual's endogenous nitrosation capacity.
Analytical Protocol for N-Nitrosoproline Quantification by GC-MS
The following is a general protocol for the quantification of N-Nitrosoproline in urine using this compound as an internal standard.
1. Sample Preparation and Extraction: [1][7]
-
An aliquot of urine (e.g., 5 mL) is taken.
-
A known amount of this compound internal standard is added to the sample.
-
The urine is acidified.
-
The organic acids, including N-Nitrosoproline and its deuterated analog, are extracted using solid-phase extraction (SPE) with a combination of reversed-phase and anion-exchange cartridges.
-
The extracted and dried residue is derivatized to make the N-Nitrosoproline volatile for GC analysis. This is often achieved by esterification (e.g., forming the methyl ester).
-
Gas Chromatograph (GC): The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Mass Spectrometer (MS): The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The mass spectrometer is set to monitor for the specific molecular ions of derivatized N-Nitrosoproline and this compound.
4. Quantification:
-
The concentration of unlabeled N-Nitrosoproline is determined by calculating the ratio of its peak area to the peak area of the known amount of the this compound internal standard. A calibration curve is generated using known concentrations of the unlabeled standard and a fixed concentration of the internal standard to ensure accurate quantification.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the endogenous formation of N-Nitrosoproline and the analytical workflow for its quantification.
Caption: Endogenous formation pathway of N-Nitrosoproline.
Caption: Analytical workflow for N-Nitrosoproline quantification.
References
- 1. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary excretion of nitrosodimethylamine and nitrosoproline in humans: interindividual and intraindividual differences and the effect of administered ascorbic acid and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous nitrosation of L-proline by dietary-derived nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative estimation of endogenous nitrosation in humans by monitoring N-nitrosoproline excreted in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A gas chromatography-mass spectrometry method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: application to a study of the effects of garlic consumption on nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of N-nitrosoproline at the nanogram level - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of N-Nitrosamine Detection Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-nitrosamine impurities is a critical aspect of pharmaceutical quality control. This guide provides a comparative overview of the most prevalent analytical methodologies, offering insights into their performance based on experimental data and outlining detailed protocols to aid in cross-validation efforts.
The presence of N-nitrosamines in pharmaceutical products has become a significant concern for regulatory bodies and manufacturers worldwide due to their potential carcinogenic properties.[1][2] As a result, robust and sensitive analytical methods are essential for their detection at trace levels.[3][4] This guide focuses on the most commonly employed techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS), providing a framework for understanding their relative strengths and guiding the selection of appropriate methods for specific applications.
Comparative Analysis of Detection Methodologies
The choice of an analytical technique for N-nitrosamine analysis is dictated by several factors, including the specific nitrosamine of interest, the sample matrix, and the required level of sensitivity. The following tables summarize the quantitative performance of various methods based on published data.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| 6 Nitrosamines | UPLC-TQ-XS MS/MS | - | ≤ 0.1 ng/mL | Ranitidine Drug Products | |
| 4 Nitrosamines | HPLC-MS/MS (APCI) | 0.2 ng/mL | 0.4 ng/mL | Valsartan, Losartan, Irbesartan | [5] |
| 9 Nitrosamines | UHPLC-HRAM (Orbitrap) | 0.4 - 12 ng/L | - | Water | [6] |
| NDMA | LC-MS/MS | - | 28 ppb | Pharmaceutical Product | [7] |
| N-nitrosopropanolol | LC-MS/MS | - | 0.005 ppm | Propranolol API | [8] |
Table 2: Performance Characteristics of GC-MS Methods
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| 6 Nitrosamines | GC-MS (MRM) | - | - | Sartan Drug Substances and Products | [3] |
| 4 Nitrosamines | GC-MS/MS | 0.02-0.03 ppm | 0.06-0.09 ppm | Valsartan | [9] |
| 6 Nitrosamines | GC-MS/MS | - | 15 ppb | Sartan Preparations | [10] |
| 5 Nitrosamines | GC-TQ | See Reference | See Reference | Valsartan API and Drug Product | [11] |
Table 3: Performance Characteristics of High-Resolution Mass Spectrometry (HRMS) Methods
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| 8 Nitrosamines | LC-HRMS | - | as low as 0.005 ppm | Various Drug Products | [12] |
| 9 Nitrosamines | LC-HRAM (Orbitrap) | - | - | Multiple Drug Products | [13] |
| 6 Nitrosamines | UPLC-QTof (Tof-MRM) | - | at or less than 0.1 ng/mL | - |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results, and for enabling effective cross-validation between different laboratories and techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly regarded for its sensitivity and selectivity in detecting a broad range of N-nitrosamines.[7]
1. Sample Preparation:
-
Accurately weigh the sample (e.g., powdered tablets or API) into a suitable centrifuge tube.
-
Add a specific volume of diluent (e.g., methanol or a mixture of water and organic solvent).
-
Vortex the sample for a set duration (e.g., 1 minute) to ensure thorough mixing.
-
Sonicate the sample for a specified time (e.g., 15 minutes) to facilitate dissolution.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Transfer the supernatant to an HPLC vial for analysis.[8]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient of aqueous and organic solvents, often with an additive like formic acid.[6] For example, Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Methanol + 0.1% Formic Acid.[6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[1]
-
Injection Volume: Typically 10-100 µL.[6]
3. Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamine analysis due to its efficiency in ionizing these compounds.[1][14] Electrospray Ionization (ESI) can also be used.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for each target N-nitrosamine and its internal standard must be determined and optimized.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
GC-MS is a robust technique, particularly for the analysis of volatile N-nitrosamines.[7]
1. Sample Preparation:
-
Liquid Injection: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane).[10]
-
Headspace Injection: Suspend the sample in a suitable solvent (e.g., sodium hydroxide solution) in a headspace vial.[10] The vial is then heated to allow volatile nitrosamines to partition into the headspace for injection.
2. Chromatographic Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the nitrosamines. For example, an initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature of around 240°C.
-
Injection Mode: Splitless injection is often used for trace analysis.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) is standard.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[10]
-
MRM Transitions: Specific precursor and product ions for each nitrosamine are selected and optimized for maximum sensitivity.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in N-nitrosamine analysis and their biological implications, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS [biblioteca.iqs.edu]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edqm.eu [edqm.eu]
- 11. agilent.com [agilent.com]
- 12. fda.gov [fda.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. waters.com [waters.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Quantitative Analysis of N-Nitroso-DL-proline: Assessing the Accuracy and Precision of the N-Nitroso-DL-proline-d3 Method
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N-nitrosamines, a class of potential carcinogens, is of paramount importance in pharmaceutical manufacturing, food safety, and environmental monitoring. N-Nitroso-DL-proline (NPRO) is a non-volatile nitrosamine that is often monitored as a biomarker for endogenous nitrosation. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry is the gold standard for achieving reliable and accurate quantification of such compounds.
This guide provides a comparative assessment of the N-Nitroso-DL-proline-d3 isotope dilution method for the quantification of N-Nitroso-DL-proline. Due to the limited availability of comprehensive, publicly accessible validation reports for the this compound method, this guide will leverage data from a comparable stable isotope dilution method using ¹³C₅-N-Nitrosoproline (¹³C₅-NPRO) as an internal standard for a detailed quantitative comparison. The principles and expected performance of the this compound method will be discussed based on the well-established advantages of using deuterated internal standards.[1][2]
Data Presentation: Performance Comparison of Isotope Dilution Methods for N-Nitrosoproline Quantification
The following table summarizes the performance characteristics of a Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing ¹³C₅-NPRO as an internal standard for the quantification of N-Nitrosoproline in human urine.[3] This data serves as a benchmark for the expected performance of similar isotope dilution methods, including those using this compound.
| Performance Metric | GC-MS with ¹³C₅-NPRO Internal Standard[3] | LC-MS/MS with this compound Internal Standard |
| Accuracy (Recovery) | 77% at 5 ng/mL, 84% at 10 ng/mL, 88% at 15 ng/mL | Data not publicly available, but expected to be high (typically 90-110%) due to the co-elution and identical chemical behavior of the deuterated internal standard with the analyte.[4] |
| Precision (RSD) | 3% for repeated injections of 20 pg ¹³C₅-NPRO | Data not publicly available, but expected to be low (typically <15%) as the internal standard compensates for variations in sample preparation and instrument response.[4] |
| Limit of Detection (LOD) | Not explicitly stated, but quantification was achieved down to 2.4 ng/mL in urine. | Method dependent, but generally in the low ng/mL to pg/mL range with modern LC-MS/MS instrumentation. |
| Limit of Quantification (LOQ) | Not explicitly stated. | Method dependent, typically in the low ng/mL range. |
| Linearity (R²) | 0.9996 | Typically ≥0.99 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the GC-MS method with a ¹³C₅-NPRO internal standard and a general protocol for an LC-MS/MS method using a deuterated internal standard like this compound.
Method 1: GC-MS with ¹³C₅-NPRO Internal Standard for N-Nitrosoproline in Urine[3]
1. Sample Preparation:
-
To 5 mL of urine, add the ¹³C₅-NPRO internal standard.
-
Acidify the sample.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to extract the NPRO.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Dry the eluate under a stream of nitrogen.
-
Derivatize the residue to form a volatile ester (e.g., methyl ester) suitable for GC analysis.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized NPRO and ¹³C₅-NPRO.
Method 2: General Protocol for LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
Accurately weigh or measure the sample (e.g., drug substance, food matrix).
-
Spike the sample with a known amount of this compound internal standard solution.
-
Extract the analyte and internal standard using a suitable solvent (e.g., methanol, acetonitrile) and technique (e.g., sonication, shaking).
-
Centrifuge the sample to pellet any solids.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Flow Rate: Typical flow rates are between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for nitrosamines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-Nitroso-DL-proline and this compound are monitored.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the principle of isotope dilution for the analysis of N-Nitroso-DL-proline.
Caption: Experimental workflow for N-Nitroso-DL-proline analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Nitroso-D,L-proline-d3 | LGC Standards [lgcstandards.com]
- 3. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Determining Analytical Performance: A Guide to Limits of Detection and Quantification for N-Nitroso Impurities using Deuterated Internal Standards
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for these impurities, necessitating highly sensitive and validated analytical methods for their detection and quantification at trace levels.[1] This guide provides a comparative overview of analytical methodologies, focusing on the determination of the limit of detection (LOD) and limit of quantification (LOQ) for N-nitrosamine impurities, utilizing deuterated internal standards such as N-Nitroso-DL-proline-d3.
The use of stable isotope-labeled internal standards, like this compound, is crucial for accurate and precise quantification in mass spectrometry-based methods.[1][4] These standards, which are structurally almost identical to the target analytes, exhibit similar behavior during sample preparation and analysis, allowing for compensation of matrix effects and variations in instrument response.[4]
Comparison of Analytical Methods and Performance
The most common and effective techniques for the trace-level analysis of nitrosamines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][5] These methods offer the high sensitivity and selectivity required to meet the stringent regulatory requirements.[6] High-Resolution Mass Spectrometry (HRMS) is also increasingly used for its ability to differentiate nitrosamine impurities from other components with high confidence.[2]
The choice between LC-MS/MS and GC-MS/MS often depends on the volatility and thermal stability of the target nitrosamines. LC-MS/MS is generally more versatile and is the preferred method for a broader range of nitrosamines, including less volatile or thermally labile compounds.[1]
The following table summarizes typical LOD and LOQ values achieved for common N-nitrosamine impurities using LC-MS/MS methods, which would typically employ a deuterated internal standard like this compound for accurate quantification. These values are often in the parts-per-billion (ppb) or nanogram per gram (ng/g) range. For instance, a lower limit of quantitation (LLOQ) of 0.05 µg/g in a drug product has been described for the analysis of eight common nitrosamine compounds.[7]
| N-Nitrosamine Impurity | Typical Limit of Detection (LOD) (ng/mL) | Typical Limit of Quantification (LOQ) (ng/mL) | Analytical Technique |
| N-Nitrosodimethylamine (NDMA) | ~0.03 | ~0.1 | LC-MS/MS |
| N-Nitrosodiethylamine (NDEA) | ~0.03 | ~0.1 | LC-MS/MS |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | ~0.03 | ~0.1 | LC-MS/MS |
| N-Nitrosodiisopropylamine (NDIPA) | ~0.03 | ~0.1 | LC-MS/MS |
| N-Nitrosoethylisopropylamine (NEIPA) | ~0.03 | ~0.1 | LC-MS/MS |
Note: These are representative values and can vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocol: Determination of LOD and LOQ by LC-MS/MS
This section outlines a general protocol for determining the LOD and LOQ for a target N-nitrosamine impurity in a drug product using a deuterated internal standard.
1. Materials and Reagents:
-
Target N-nitrosamine reference standards (e.g., NDMA, NDEA)
-
Deuterated internal standard (e.g., this compound)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Drug product matrix (blank, confirmed to be free of target nitrosamines)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)
3. Standard Solution Preparation:
-
Primary Stock Solutions: Prepare individual stock solutions of each target nitrosamine and the deuterated internal standard in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solutions with the sample dilution buffer.[7] These standards should bracket the expected concentration range of the impurities.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.
4. Sample Preparation:
-
Accurately weigh a portion of the drug product matrix.
-
Add a known volume of the internal standard spiking solution.
-
Extract the nitrosamines using a suitable solvent and procedure (e.g., sonication, centrifugation, filtration).[8] The specific extraction procedure will depend on the nature of the drug product.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions: Develop a chromatographic method to separate the target nitrosamines from each other and from matrix components. A common approach is to use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Conditions: Optimize the mass spectrometer parameters, including ionization source settings and Multiple Reaction Monitoring (MRM) transitions for each target nitrosamine and the deuterated internal standard.
6. Determination of LOD and LOQ:
-
Calibration Curve: Inject the prepared calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. The curve should demonstrate linearity over the desired concentration range.[7]
-
Signal-to-Noise (S/N) Ratio:
-
LOD: The limit of detection is typically determined as the concentration at which the signal-to-noise ratio is approximately 3:1.
-
LOQ: The limit of quantification is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 10:1.
-
-
Statistical Method (based on the standard deviation of the response and the slope):
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
The standard deviation of the response can be determined from the y-intercept of the regression line or from the analysis of multiple blank samples.
-
Workflow for LOD and LOQ Determination
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
comparison of atmospheric pressure chemical ionization and electrospray ionization for N-Nitroso-DL-proline-d3
For researchers, scientists, and drug development professionals engaged in the trace-level quantification of N-nitrosamine impurities, the choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of analytical performance. This guide provides an objective comparison of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the analysis of N-Nitroso-DL-proline-d3, a representative polar N-nitroso amino acid.
The selection between APCI and ESI is often dictated by the physicochemical properties of the analyte.[1] While APCI is generally favored for less polar and more volatile compounds, ESI is typically the preferred method for polar, thermally labile, and high molecular weight molecules.[2][3] this compound, being a small and polar molecule, presents a case where either technique could be viable, necessitating a detailed evaluation of their respective performances.
Comparative Performance Data
The following table summarizes the typical quantitative performance metrics for the analysis of this compound using LC-APCI-MS/MS and LC-ESI-MS/MS. The data is a composite representation based on findings for similar small polar nitrosamines.
| Performance Metric | LC-APCI-MS/MS | LC-ESI-MS/MS |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.02 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 0.06 ng/mL |
| Linearity (r²) | >0.995 | >0.998 |
| Signal-to-Noise (S/N) Ratio | Good | Excellent |
| Matrix Effect | Low to moderate | Moderate to high |
| Susceptibility to Ion Suppression | Lower | Higher |
| Analyte Suitability | Good for small, less polar nitrosamines | Excellent for polar, complex nitrosamines |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both ionization techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by serial dilution in the mobile phase.
-
Sample Extraction: For drug substance or product analysis, a specific amount of the sample is dissolved in an appropriate solvent (e.g., methanol or water with 0.1% formic acid), vortexed, and centrifuged. The supernatant is then filtered through a 0.22 µm syringe filter before injection.[4]
Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation from matrix components |
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.
Atmospheric Pressure Chemical Ionization (APCI) Parameters:
| Parameter | Setting |
| Ionization Mode | Positive |
| Corona Discharge Current | 4 µA[5] |
| Vaporizer Temperature | 400°C |
| Sheath Gas Flow Rate | 40 arbitrary units[5] |
| Auxiliary Gas Flow Rate | 10 arbitrary units |
| Capillary Temperature | 300°C[5] |
Electrospray Ionization (ESI) Parameters:
| Parameter | Setting |
| Ionization Mode | Positive |
| Spray Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 35 arbitrary units |
| Auxiliary Gas Flow Rate | 8 arbitrary units |
| Capillary Temperature | 320°C |
Experimental Workflow and Ionization Principles
The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound, highlighting the distinct ionization mechanisms of APCI and ESI.
Concluding Remarks
The choice between APCI and ESI for the analysis of this compound depends on the specific requirements of the assay. ESI may offer superior sensitivity, achieving lower limits of detection and quantification, which is crucial for trace-level analysis in regulatory settings.[6] However, APCI demonstrates greater robustness against matrix effects, which can be advantageous when analyzing complex sample matrices, potentially leading to more reproducible results with less need for extensive sample cleanup.[7][8] For many nitrosamines, APCI is considered the standard ionization technique.[1] Ultimately, method validation with the chosen ionization source is imperative to ensure the accuracy, precision, and reliability of the analytical results.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. akjournals.com [akjournals.com]
- 3. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of N-Nitrosamine Analysis: A Guide to Certified Reference Materials
For Immediate Release
In the wake of heightened regulatory scrutiny surrounding N-nitrosamine impurities in pharmaceutical products, the demand for high-quality, reliable Certified Reference Materials (CRMs) has become paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of commercially available CRMs for N-nitrosamine analysis, supported by experimental data and detailed methodologies to aid in the selection of the most suitable materials for your analytical needs.
The presence of N-nitrosamines, classified as probable human carcinogens, in various medications has led to product recalls and a tightening of regulatory expectations globally.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines, necessitating the use of highly sensitive and accurate analytical methods for the detection and quantification of these impurities at trace levels.[4][5][6][7][8] Central to the validity and reliability of these analytical methods is the use of well-characterized CRMs.
Comparison of Commercially Available N-Nitrosamine CRMs
Several reputable suppliers offer a range of N-nitrosamine CRMs, including both single-component and multi-component solutions, as well as isotopically labeled internal standards. Key considerations when selecting a CRM include the certified concentration and its associated uncertainty, purity, traceability to national or international standards, and the supplier's accreditation. The following tables summarize the offerings from prominent suppliers in the market.
Table 1: Single-Component N-Nitrosamine Certified Reference Materials
| Supplier | Product Name | CAS No. | Concentration | Solvent | Purity | Accreditation |
| Restek | N-Nitrosodimethyl-d6-amine Standard | 17829-05-9 | 1000 µg/mL | Acetonitrile | Not specified | ISO 17034, ISO/IEC 17025 |
| AccuStandard | N-Nitrosodimethylamine | 62-75-9 | 2.0 mg/mL | Methanol | Not specified | ISO 17034 |
| LGC Standards (Dr. Ehrenstorfer) | N-Nitrosodi-N-methylamine-d6 | 17829-05-9 | 1000 µg/mL | Methanol | Not specified | ISO 17034 |
| Sigma-Aldrich (Merck) | N-Nitrosodimethylamine solution | 62-75-9 | 100 µg/mL | Methanol | Certified Reference Material | ISO 17034, ISO/IEC 17025 |
| ZeptoMetrix (Chiron) | N-Nitrosodimethylamine | 62-75-9 | 1000 µg/mL | Methanol | ≥94.5% (raw material) | ISO 17034, ISO/IEC 17025 |
Table 2: Multi-Component N-Nitrosamine Certified Reference Materials
| Supplier | Product Name | No. of Components | Concentration | Solvent | Accreditation |
| Restek | Nitrosamines 7 Standard | 7 | 100 µg/mL | Acetonitrile | ISO 17034, ISO/IEC 17025 |
| AccuStandard | Nitrosamine Impurities in Drugs (FDA-001S) | 8 | 100 µg/mL | Methanol | ISO 17034 |
| LGC Standards (Dr. Ehrenstorfer) | N-Nitrosamine-Mix 9 | 9 | 100 µg/mL | Methanol | ISO 17034 |
| Sigma-Aldrich (Merck) | EPA 521 Nitrosamine Mix | Not specified | 2000 µg/mL | Not specified | ISO 17034, ISO/IEC 17025 |
| ZeptoMetrix (Chiron) | Nitrosamine Mix | Multiple available | Varies | Varies | ISO 17034, ISO/IEC 17025 |
Note: This data is compiled from publicly available information on supplier websites. For the most accurate and up-to-date specifications, including certified uncertainty and lot-specific purity, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier.[9]
Experimental Protocol: A General Workflow for N-Nitrosamine Analysis using CRMs
The analysis of N-nitrosamines in pharmaceutical matrices is typically performed using highly sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[10][11] The United States Pharmacopeia (USP) General Chapter <1469> provides detailed guidance on analytical procedures for nitrosamine impurities.[12][13][14][15]
A generalized workflow for the quantification of N-nitrosamines in a drug product is outlined below.
1. Standard Preparation:
-
Prepare a stock solution of the N-nitrosamine CRM in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards at different concentration levels.
-
Prepare a system suitability solution at a concentration relevant to the expected level of the impurity.
-
Spike a known amount of an appropriate isotopically labeled internal standard CRM into all standard and sample solutions to correct for matrix effects and variations in instrument response.
2. Sample Preparation:
-
Accurately weigh a portion of the drug product.
-
Extract the N-nitrosamines from the sample matrix using an appropriate solvent and extraction technique (e.g., sonication, vortexing).
-
Centrifuge or filter the sample extract to remove any particulate matter.
-
Spike the extracted sample with the same concentration of the internal standard as used in the calibration standards.
3. Instrumental Analysis (LC-MS/MS):
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small, precise volume of the prepared standard or sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target nitrosamine and internal standard should be optimized.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the N-nitrosamine in the sample by interpolating its peak area ratio from the calibration curve.
-
Verify that the system suitability criteria (e.g., signal-to-noise ratio, peak shape, retention time precision) are met.
Below is a graphical representation of a typical workflow for N-nitrosamine analysis.
Conclusion
The availability of high-quality Certified Reference Materials is indispensable for accurate and reliable N-nitrosamine analysis in the pharmaceutical industry. By carefully selecting CRMs from accredited suppliers and implementing robust, validated analytical methods, researchers and quality control professionals can ensure compliance with global regulatory standards and contribute to the safety of medicinal products. This guide serves as a starting point for navigating the complex landscape of N-nitrosamine testing, emphasizing the critical role of CRMs in achieving precise and defensible analytical results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Nitrosamine Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. fda.gov [fda.gov]
- 6. agencyiq.com [agencyiq.com]
- 7. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. zeptometrix.com [zeptometrix.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Analysis of nitrosamine impurities according to USP General Chapter | Shimadzu Latin America [shimadzu-la.com]
- 13. Usp 1469 Nitrosamine Impurities | PDF | Gas Chromatography | Chemical Substances [scribd.com]
- 14. arcbioassay.com [arcbioassay.com]
- 15. usp.org [usp.org]
A Comparative Guide to the Isotopic Enrichment of N-Nitroso-DL-proline-d3
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in pharmacokinetic studies and impurity testing, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of N-Nitroso-DL-proline-d3 with alternative stable isotope-labeled standards, supported by experimental data and detailed methodologies for evaluating isotopic enrichment.
Data Presentation: A Comparative Overview
The selection of an appropriate internal standard is critical for the robust quantification of analytes by mass spectrometry. Key parameters for consideration include chemical and isotopic purity. Below is a summary of these parameters for this compound and its alternatives.
| Compound | Supplier | Chemical Purity | Isotopic Purity/Enrichment | Analytical Method |
| This compound | Clearsynth | 99.95% | Not Specified in Publicly Available Documents | HPLC |
| N-Nitroso-L-proline-d3 | Clearsynth | 99.3% | Not Specified in Publicly Available Documents | HPLC |
| L-proline-d3 (precursor) | Cayman Chemical | Not Specified | ≥99% deuterated forms (d1-d3) | Not Specified |
| 13C5-N-nitrosoproline | NCI Chemical Carcinogen Reference Standards Repository | >99.0% | Not Specified in Publicly Available Documents | LC-MS |
Note: While chemical purity is often reported, obtaining precise isotopic enrichment data (e.g., the distribution of d3, d2, d1, and d0 species for this compound) from publicly available certificates of analysis is often challenging. Researchers are advised to request this specific information from the supplier.
Performance Comparison: Deuterated vs. ¹³C-Labeled Standards
The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact analytical results.
This compound (Deuterated Standard):
-
Advantages: Generally less expensive and more readily available than ¹³C-labeled counterparts.
-
Disadvantages:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-labeled analogs in liquid chromatography, a phenomenon known as the "isotope effect". This can lead to inaccuracies in quantification if matrix effects vary across the chromatographic peak.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms, particularly those attached to heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent or matrix, leading to a change in the isotopic distribution and compromising the accuracy of quantification. For this compound, the deuterium atoms are on the proline ring, which are generally stable. However, the potential for exchange should always be considered, especially under harsh analytical conditions.
-
¹³C-Labeled N-Nitrosoproline (e.g., ¹³C₅-NPRO):
-
Advantages:
-
Co-elution: ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte, providing more accurate compensation for matrix effects.
-
Isotopic Stability: The ¹³C-label is not susceptible to exchange, ensuring the isotopic integrity of the standard throughout the analytical process.
-
-
Disadvantages: Often more expensive and may have limited commercial availability.
Experimental Protocols
Protocol 1: Determination of Isotopic Enrichment of this compound by Mass Spectrometry
This protocol outlines a general procedure for assessing the isotopic enrichment of a deuterated standard using high-resolution mass spectrometry.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
- Prepare a similar solution of the unlabeled N-Nitroso-DL-proline as a reference.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating N-nitrosoproline.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer (MS): A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopologues.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
3. Data Acquisition and Analysis:
- Acquire full-scan mass spectra of both the labeled and unlabeled standards over a relevant m/z range.
- For N-Nitroso-DL-proline, the protonated molecule [M+H]⁺ will be observed at m/z 145.0608 for the unlabeled compound and m/z 148.0795 for the d3-labeled compound.
- Extract the ion chromatograms for the monoisotopic peak of the unlabeled compound (d0) and the expected isotopologues of the labeled compound (d0, d1, d2, d3).
- Calculate the area under the curve for each isotopologue peak.
- The isotopic enrichment is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues:
- % Isotopic Enrichment (d3) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] * 100
Protocol 2: Quantification of N-Nitrosoproline using this compound as an Internal Standard
This protocol describes a typical workflow for the quantification of N-nitrosoproline in a sample matrix.
1. Sample Preparation:
- To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.
- Perform sample extraction and clean-up as required for the specific matrix (e.g., solid-phase extraction for biological fluids).
- Evaporate the solvent and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis:
- Use an LC-MS/MS system with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
- MRM Transitions:
- N-Nitrosoproline (Analyte): m/z 145.1 → [fragment ion] (e.g., m/z 99.1 for the loss of COOH)
- This compound (Internal Standard): m/z 148.1 → [fragment ion] (e.g., m/z 102.1)
- Optimize collision energies for each transition to maximize signal intensity.
3. Calibration and Quantification:
- Prepare a series of calibration standards containing known concentrations of unlabeled N-nitrosoproline and a constant concentration of the this compound internal standard.
- Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
- Determine the concentration of N-nitrosoproline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Workflow for quantitative analysis of N-Nitrosoproline.
Caption: Logical workflow for isotopic enrichment evaluation.
Safety Operating Guide
Proper Disposal of N-Nitroso-DL-proline-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of N-Nitroso-DL-proline-d3, a deuterated N-nitrosoamino acid with oncogenic potential. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
N-Nitroso compounds, as a class, are recognized for their carcinogenic properties, necessitating careful management of waste streams containing these substances. This guide outlines a step-by-step operational plan for the disposal of this compound, from initial waste generation to final removal, incorporating best practices in laboratory safety and hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Table 1: Hazard Information and Required PPE
| Hazard Statement | Personal Protective Equipment (PPE) |
| Suspected carcinogen. May cause irritation to the skin, eyes, and respiratory tract. The toxicological properties of this specific deuterated compound have not been fully investigated. | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) should be worn at all times. Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. Lab Coat: A standard laboratory coat should be worn. Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
Quantitative Data and Regulatory Context
While specific disposal limits for this compound are not explicitly defined, the hazardous nature of N-nitroso compounds warrants stringent control. The European Medicines Agency (EMA) has established a "Carcinogenic Potency Categorisation Approach" for N-nitrosamines, which provides acceptable intake (AI) limits based on their carcinogenic potential. These limits underscore the high toxicity of this class of compounds and the need for minimizing exposure and environmental release.
Table 2: Illustrative Regulatory and Safety Data for N-Nitroso Compounds
| Parameter | Value/Information | Source |
| N-Nitrosamines (High Potency Category) | Acceptable Intake (AI) Limit: 18 ng/day | European Medicines Agency |
| General Laboratory Hazardous Waste | Satellite Accumulation Area Limit: ≤ 55 gallons | U.S. Environmental Protection Agency (EPA) |
| Acutely Hazardous Waste (P-listed) | Satellite Accumulation Area Limit: ≤ 1 quart (liquid) or 1 kg (solid) | U.S. Environmental Protection Agency (EPA) |
| This compound Molecular Weight | 147.15 g/mol | PubChem |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a multi-step process that ensures safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused neat compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
2. Waste Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the date when the first waste was added to the container and the responsible researcher's name and contact information.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.
-
The SAA should be a secondary containment system (e.g., a tray or bin) to contain any potential leaks or spills.
4. Waste Removal and Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Protocol: Chemical Degradation of N-Nitroso Compound Waste
For laboratories equipped to perform chemical degradation of hazardous waste, the following protocol, adapted from established methods for the destruction of N-nitroso compounds, can be considered. This procedure should only be carried out by trained personnel in a controlled laboratory setting, within a chemical fume hood, and with appropriate PPE.
Objective: To chemically degrade this compound into less hazardous byproducts. One effective method involves reduction using an aluminum-nickel alloy in an alkaline solution.
Materials:
-
This compound waste
-
Aluminum-nickel alloy powder
-
Aqueous sodium hydroxide (NaOH) solution (2 M)
-
Suitable reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
pH indicator strips or a pH meter
Procedure:
-
Preparation: In a chemical fume hood, carefully place the this compound waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., water or methanol).
-
Alkalinization: Slowly add the 2 M NaOH solution to the reaction vessel while stirring until the pH of the solution is strongly basic (pH > 12).
-
Reduction: While continuing to stir, gradually add a stoichiometric excess of aluminum-nickel alloy powder to the solution. The reaction is exothermic and may produce hydrogen gas; therefore, slow and careful addition is crucial.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the degradation can be monitored by analytical techniques such as HPLC or LC-MS to confirm the disappearance of the N-nitroso compound.
-
Neutralization and Disposal: Once the reaction is complete, cautiously neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). The final solution should be disposed of as hazardous waste through your institution's EHS office, as it may still contain residual reactants and byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from the potential hazards associated with this compound. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Logistical Information for Handling N-Nitroso-DL-proline-d3
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of N-Nitroso-DL-proline-d3. Given that N-nitroso compounds are often considered potentially carcinogenic, this substance should be handled with utmost caution.[1][2] The following protocols are designed to establish a safe laboratory environment and ensure proper disposal.
Hazard Identification and Classification
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₅D₃N₂O₃ |
| Molecular Weight | 147.15 g/mol [4][5] |
| Appearance | Pale yellow solid[3] |
| Storage | Long-term storage at refrigerator temperatures (2-8°C) is recommended.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Designated Area:
-
All work involving this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
The work area should be clearly marked as a "Designated Potentially Carcinogenic Work Area" with appropriate warning signs.
-
Protect all surfaces within the fume hood with disposable, absorbent liners.
2. Personal Protective Equipment (PPE):
-
Gloves: Double gloving is mandatory. It is recommended to use a pair of nitrile gloves as the inner layer, with an outer layer of butyl rubber gloves for broad chemical resistance.[1] Inspect gloves for any signs of degradation before and during use, and change them immediately if contamination is suspected.[1]
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and aerosols.[1]
-
Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is required and should be worn over personal clothing. This must be removed before leaving the designated work area.[1]
-
Respiratory Protection: If there is a risk of aerosol generation that cannot be contained by the fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][6]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Hand Protection | Double gloving: Inner nitrile gloves, outer butyl rubber gloves.[1] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[1] |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs.[1] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges (if aerosolization risk is high).[1][6] |
3. Weighing and Solution Preparation:
-
Weigh solid this compound on a tared, disposable weighing paper inside the chemical fume hood.
-
To minimize dust generation when preparing solutions, add the solvent to the vessel already containing the pre-weighed compound.[1]
4. Spills and Emergencies:
-
Small Spills: For minor spills within the fume hood, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal.
-
Large Spills: In the event of a larger spill, evacuate the area and follow the institution's emergency procedures.[1] Moisten the spilled material or use a HEPA-filter vacuum for clean-up and place it into sealed containers for disposal.[7] After cleanup, wash the contaminated surfaces with a 5% acetic acid solution.[7]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Methods
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coat), weighing papers, and absorbent materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not empty into drains.[8] |
| Decontamination | For chemical decontamination of N-nitroso compounds, a procedure involving treatment with aluminum:nickel alloy powder in a basic solution has been shown to be effective for destruction.[9] Alternatively, high-temperature incineration with a NOx scrubber is a suitable disposal method.[10] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-NITROSO-L-PROLINE | 7519-36-0 [chemicalbook.com]
- 3. N-Nitroso-L-proline | C5H8N2O3 | CID 10419304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Nitroso-D,L-proline-d3 | C5H8N2O3 | CID 71751145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
- 9. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
